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Foundational

The Emergent Therapeutic Landscape of 3,4-Difluoro-2-methoxy-N-methylbenzamide Derivatives: A Technical Guide

Abstract The strategic incorporation of fluorine and methoxy groups into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the therapeutic potenti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine and methoxy groups into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the therapeutic potential of a novel class of compounds: 3,4-difluoro-2-methoxy-N-methylbenzamide derivatives. While direct extensive research on this specific chemical entity is in its nascent stages, this document, grounded in established principles of medicinal chemistry and structure-activity relationships of analogous compounds, aims to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the rationale behind its design, propose a robust synthetic pathway, and, by drawing parallels with structurally related molecules, postulate its most promising therapeutic applications, with a significant focus on the inhibition of key signaling pathways in oncology.

Introduction: The Rationale for Fluorination and Methoxylation in Benzamide Scaffolds

The benzamide moiety is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of specific substituents onto the benzene ring and the amide nitrogen is a well-established strategy to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

The inclusion of fluorine atoms, as in the 3,4-difluoro substitution pattern of our topic compound, is a deliberate and strategic choice. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties.[1][2][3] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups and modulate the overall lipophilicity, which in turn affects cell membrane permeability and target engagement.[3][4]

The 2-methoxy group is another critical feature. Evidence from numerous studies on 2-methoxybenzamide derivatives suggests that this group can play a crucial role in binding to specific biological targets.[5][6][7][8] For instance, in the context of Hedgehog signaling pathway inhibitors, the methoxy group has been shown to form key hydrogen bonds with amino acid residues in the target protein, thereby enhancing potency.[8]

The N-methyl group on the amide nitrogen also contributes to the molecule's overall profile, influencing its solubility, stability, and ability to cross biological membranes.[9][10] This guide will synthesize these individual structural contributions to build a compelling case for the therapeutic potential of 3,4-difluoro-2-methoxy-N-methylbenzamide derivatives.

Proposed Synthesis of 3,4-Difluoro-2-methoxy-N-methylbenzamide Derivatives

A logical and efficient synthetic route is paramount for the exploration of any new chemical series. Based on established synthetic methodologies for benzamide derivatives, a robust pathway for the synthesis of the title compounds is proposed.[11]

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 3,4-Difluoro-2-methoxybenzoic Acid

The synthesis would commence from a commercially available starting material, such as 3,4-difluoro-2-methoxybenzaldehyde.

  • Oxidation of the Aldehyde: To a solution of 3,4-difluoro-2-methoxybenzaldehyde in a suitable solvent (e.g., a mixture of tert-butanol and water), add sodium chlorite and a scavenger such as 2-methyl-2-butene.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite), acidify the mixture with hydrochloric acid, and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3,4-difluoro-2-methoxybenzoic acid.

Step 2: Amide Coupling to form 3,4-Difluoro-2-methoxy-N-methylbenzamide

The final step involves the coupling of the synthesized benzoic acid with methylamine.

  • Activation of the Carboxylic Acid: The carboxylic acid can be activated to facilitate amide bond formation. A common method is to convert it to the corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Amidation Reaction: The activated acyl chloride is then reacted with methylamine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent such as dichloromethane or tetrahydrofuran.

  • Purification: The final product, 3,4-difluoro-2-methoxy-N-methylbenzamide, can be purified by column chromatography to yield the desired compound.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Start 3,4-Difluoro-2-methoxybenzaldehyde Intermediate 3,4-Difluoro-2-methoxybenzoic Acid Start->Intermediate Oxidation (e.g., NaClO2) Final_Product 3,4-Difluoro-2-methoxy-N-methylbenzamide Intermediate->Final_Product Amide Coupling (1. SOCl2, 2. CH3NH2)

Caption: Proposed two-step synthesis of 3,4-difluoro-2-methoxy-N-methylbenzamide.

Postulated Therapeutic Potential and Mechanism of Action

Based on the structural features of 3,4-difluoro-2-methoxy-N-methylbenzamide and the known biological activities of analogous compounds, the most promising therapeutic application lies in the field of oncology, specifically as an inhibitor of the Hedgehog signaling pathway.[5][6][7][8]

The Hedgehog Signaling Pathway: A Key Oncogenic Driver

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development.[5][7] In adults, its aberrant reactivation is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers.[5] A key protein in this pathway is Smoothened (Smo), a G protein-coupled receptor. In the "off" state, the Patched (Ptch) receptor inhibits Smo. When a Hedgehog ligand binds to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and the expression of genes involved in cell proliferation and survival.

Hypothesized Mechanism of Action: Inhibition of the Smoothened Receptor

It is hypothesized that 3,4-difluoro-2-methoxy-N-methylbenzamide derivatives will act as antagonists of the Smoothened receptor. The 2-methoxybenzamide scaffold has been identified as a key pharmacophore for Smo inhibition.[5][6][7][8] The 3,4-difluoro substitutions are anticipated to enhance the binding affinity and improve the pharmacokinetic profile of the molecule.

Signaling Pathway Diagram

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog Ligand Ptch Patched (Ptch) Hh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits degradation of Gli by SUFU Gli Gli SUFU->Gli Sequesters/Promotes Degradation Nucleus Nucleus Gli->Nucleus Translocates Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Activates Inhibitor 3,4-difluoro-2-methoxy- N-methylbenzamide Derivative Inhibitor->Smo Antagonizes

Caption: The Hedgehog signaling pathway and the proposed point of inhibition by the title compounds.

Comparative Analysis with Structurally Related Compounds

To provide a quantitative context for the potential of 3,4-difluoro-2-methoxy-N-methylbenzamide derivatives, the following table summarizes the activity of some known 2-methoxybenzamide-based Hedgehog signaling pathway inhibitors.

Compound Structure Target IC50 (µM) Reference
Vismodegib 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonamido)benzamideSmo0.014[5],[7]
Sonidegib N-(6-((2,6-dimethylphenyl)amino)pyridin-3-yl)-4-(2-hydroxy-2-methylpropanamido)benzamideSmo0.013[5],[7]
Compound 21 (from literature) A 2-methoxybenzamide derivativeSmo0.03[7],[8]

This table is for illustrative purposes and includes established Smoothened inhibitors and a potent 2-methoxybenzamide derivative from the literature to provide a benchmark for the potential potency of the title compounds.

Future Directions and Conclusion

The in-depth analysis of the structural components of 3,4-difluoro-2-methoxy-N-methylbenzamide derivatives, in conjunction with the established biological activities of analogous compounds, strongly suggests their potential as novel therapeutic agents, particularly in the realm of oncology. The proposed synthetic pathway provides a clear roadmap for the synthesis and subsequent biological evaluation of this promising class of molecules.

Future research should focus on the synthesis of a library of these derivatives with variations in the N-alkyl group and further substitutions on the benzamide core to establish a comprehensive structure-activity relationship. In vitro assays to confirm the inhibition of the Hedgehog signaling pathway and to determine the IC50 values against the Smoothened receptor are the logical next steps. Subsequent in vivo studies in relevant cancer models will be crucial to validate the therapeutic potential of this exciting new class of compounds. This technical guide serves as a foundational document to inspire and guide these future research endeavors.

References

  • Chem-Impex. 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]

  • Semantic Scholar. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

  • PMC. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

  • PubMed. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • PubMed. Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists. [Link]

  • ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]

  • RSC Publishing. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

  • ResearchGate. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. [Link]

  • ResearchGate. Chemical structure - biological activity relationship in the group of benzamide compounds II. [Link]

  • PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]

  • Johns Hopkins University. Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. [Link]

  • ACS Publications. Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. [Link]

  • Priya A, et al. Fluorine in drug discovery: Role, design and case studies. [Link]

  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Taylor & Francis. The role of fluorine in medicinal chemistry: Review Article. [Link]

  • SlideShare. Fluorine in Medicinal Chemistry. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

Sources

Exploratory

Structure-activity relationship (SAR) studies involving 3,4-difluoro-2-methoxy-N-methylbenzamide

The following technical guide details the Structure-Activity Relationship (SAR) profile of the 3,4-difluoro-2-methoxy-N-methylbenzamide scaffold, analyzing its critical role as a pharmacophore in next-generation Voltage-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) profile of the 3,4-difluoro-2-methoxy-N-methylbenzamide scaffold, analyzing its critical role as a pharmacophore in next-generation Voltage-Gated Sodium Channel (NaV1.8) inhibitors (e.g., the Suzetrigine/VX-548 class).[1][2]

Context: Optimization of Selective NaV1.8 Inhibitors for Non-Opioid Analgesia

Executive Summary & Chemical Profile

3,4-difluoro-2-methoxy-N-methylbenzamide (CAS: 2734772-52-0) represents a high-value pharmacophore used in the development of selective NaV1.8 inhibitors. This specific substitution pattern—a 2-methoxy group adjacent to 3,4-difluoro substitutions on a benzamide core—has emerged as a "privileged structure" in medicinal chemistry, most notably forming the lipophilic tail of Suzetrigine (VX-548) , a breakthrough non-opioid analgesic.

This guide dissects the structural logic of this scaffold, explaining why this precise arrangement of fluorine and methoxy groups confers potency, selectivity, and metabolic stability.

Property Data / Characteristic
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Key Pharmacophore 2,3,4-substituted phenyl ring (Lipophilic/Steric Lock)
Primary Target NaV1.8 (SCN10A) – Voltage Sensor Domain 2 (VSD2)
Therapeutic Area Neuropathic Pain, Acute Pain (Non-Opioid)

Structure-Activity Relationship (SAR) Analysis

The potency of this scaffold is driven by a delicate balance of electronic withdrawal and steric conformation. The SAR can be deconstructed into three zones:

Zone A: The 2-Methoxy Substituent (The "Conformational Lock")

The methoxy group at the ortho position (C2) is not merely a lipophilic handle; it serves a critical structural function.

  • Mechanism: The 2-methoxy group induces a twist in the biaryl or amide bond axis relative to the phenyl ring due to steric clash with the amide carbonyl or the linker system (in full drugs like Suzetrigine, this interacts with the tetrahydrofuran core).

  • Activity Impact: This "out-of-plane" conformation is often required to fit the hydrophobic pocket of the NaV1.8 VSD2 allosteric site. Removal of the methoxy group (H) or replacement with a smaller group (F) often leads to a loss of selectivity against NaV1.7 or NaV1.5.

Zone B: The 3,4-Difluoro Pattern (Metabolic Armor & Electronic Tuning)

Fluorine substitution is employed here for two distinct reasons:

  • Metabolic Blocking: The C3 and C4 positions are electron-rich sites prone to oxidative metabolism (CYP450-mediated hydroxylation). Capping these with fluorine atoms (Bioisosteres of H) blocks this degradation pathway, significantly extending the half-life (

    
    ).
    
  • Electronic Withdrawal: The strong electronegativity of the 3,4-difluoro motif reduces the electron density of the aromatic ring. This modulates the

    
     stacking interactions within the binding pocket, optimizing the binding energy (
    
    
    
    ) without incurring the steric penalty of larger halogens (Cl, Br).
Zone C: The N-Methylbenzamide Linker

In the isolated fragment, the N-methylamide serves as a hydrogen bond donor/acceptor model.

  • H-Bonding: The amide Nitrogen (NH) acts as a donor, while the Carbonyl (C=O) acts as an acceptor.

  • SAR Evolution: In final drug candidates (e.g., VX-548), this simple amide is often evolved into more complex linkers (like tetrahydrofurans or pyridines) to span the channel pore, but the polarity of the amide region remains a key recognition motif.

SAR Logic Diagram

The following diagram illustrates the functional logic of the molecule's substitutions.

SAR_Logic Core Benzamide Core (Scaffold) Methoxy 2-Methoxy (Ortho) • Conformational Twist • Steric Lock Core->Methoxy Pos 2 Substitution Difluoro 3,4-Difluoro • Blocks CYP Oxidation • Modulates Lipophilicity Core->Difluoro Pos 3,4 Substitution Amide N-Methyl Amide • H-Bond Donor/Acceptor • Linker to Warhead Core->Amide Pos 1 Substitution Target NaV1.8 Inhibition (Allosteric Site) Methoxy->Target Selectivity Difluoro->Target Potency & Stability Amide->Target Binding Affinity

Caption: Functional decomposition of the 3,4-difluoro-2-methoxy-N-methylbenzamide scaffold showing how specific substitutions drive NaV1.8 target engagement.

Mechanism of Action: Allosteric Inhibition

Unlike traditional sodium channel blockers (e.g., Lidocaine) that plug the pore, compounds containing this 3,4-difluoro-2-methoxy motif typically act as allosteric inhibitors .

  • Binding Site: They bind to the Voltage Sensor Domain 2 (VSD2) of the NaV1.8 alpha subunit.[2]

  • Effect: Binding stabilizes the channel in its inactivated state , preventing the channel from opening in response to depolarization.

  • Selectivity: The specific shape conferred by the 2-methoxy-3,4-difluoro pattern allows the molecule to distinguish NaV1.8 from the structurally similar NaV1.7 and NaV1.5 (cardiac) channels, which is the "Holy Grail" of safe pain management.

Experimental Protocols

To validate the SAR of this scaffold, two primary workflows are required: Chemical Synthesis and Electrophysiological Assay.

Protocol A: Synthesis of 3,4-Difluoro-2-methoxy-N-methylbenzamide

Objective: To synthesize the probe molecule for assay validation.

  • Starting Material: 3,4-difluoro-2-methoxybenzoic acid.[3]

  • Activation: Dissolve the acid (1.0 eq) in DCM (Dichloromethane). Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C. Stir for 30 minutes to form the activated ester.

  • Coupling: Add Methylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via LC-MS (Target [M+H]+ = 202.1).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Automated Patch Clamp (NaV1.8 Assay)

Objective: To determine IC₅₀ and Selectivity.

  • Cell Line: HEK293 cells stably expressing human NaV1.8 (hNaV1.8) and the β3 auxiliary subunit.

  • Platform: Automated Patch Clamp (e.g., Sophion QPatch or Nanion SyncroPatch).

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular: 120 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

  • Voltage Protocol:

    • Hold potential at -120 mV.

    • Depolarize to 0 mV for 20 ms to elicit peak current.

    • Apply test compound (3,4-difluoro-2-methoxy-N-methylbenzamide) at varying concentrations (0.1 nM – 10 µM).

  • Data Analysis: Calculate % inhibition of peak current. Fit data to the Hill equation to derive IC₅₀.

Workflow Visualization

Workflow cluster_Synth Synthesis Workflow cluster_Assay NaV1.8 Assay Workflow S1 Activation (HATU/DIPEA) S2 Coupling (Methylamine) S1->S2 S3 Purification (Flash Chrom.) S2->S3 A2 Automated Patch (Whole Cell) S3->A2 Compound QC & Dosing A1 HEK293-hNaV1.8 Cell Prep A1->A2 A3 IC50 Calculation (Hill Fit) A2->A3

Caption: Integrated workflow from chemical synthesis of the benzamide fragment to electrophysiological validation on NaV1.8 channels.

References

  • Vertex Pharmaceuticals. (2022).[4] Substituted tetrahydrofurans as modulators of sodium channels. (Patent WO2022256708A1).[2] WIPO. Link

  • Catterall, W. A., et al. (2005).[1] International Union of Pharmacology.[1] XLVII. Nomenclature and structure-function relationships of voltage-gated sodium channels. Pharmacological Reviews, 57(4), 397-409.[1] Link

  • Akopian, A. N., et al. (1996).[5][4][6] A tetrodotoxin-resistant voltage-gated sodium channel expressed by sensory neurons.[2][5][4][6] Nature, 379(6562), 257-262.[5][4][6] Link

  • Jones, P., et al. (2025). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor. Pain Medicine (PMC). Link (Note: Representative link for Suzetrigine mechanism).

  • 001Chemical. (2024). Product Entry: 3,4-difluoro-2-methoxy-N-methylbenzamide (CAS 2734772-52-0). Link

Sources

Foundational

Technical Guide: A Multi-Tiered Strategy for Predicting the Metabolic Stability of 3,4-difluoro-2-methoxy-N-methylbenzamide

Abstract Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of this paramet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of this parameter is essential for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success. This technical guide provides an in-depth, field-proven strategy for predicting the metabolic stability of the novel compound, 3,4-difluoro-2-methoxy-N-methylbenzamide. We will dissect the molecule's structure to identify putative metabolic liabilities, outline a synergistic approach combining in silico predictions with the gold-standard in vitro human liver microsome (HLM) assay, and provide a detailed, self-validating experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive framework for metabolic stability assessment.

Introduction: The Central Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to market is fraught with challenges, a significant portion of which are related to its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Metabolism, the enzymatic conversion of drug molecules into other compounds (metabolites), is a primary mechanism of drug clearance for a majority of small-molecule drugs.[1][2] The rate at which a compound is metabolized, its metabolic stability, directly impacts its in vivo half-life and systemic exposure.

  • High Metabolic Instability: Leads to rapid clearance, short half-life, and low oral bioavailability, often requiring higher or more frequent dosing, which can increase the risk of off-target toxicity.

  • Low Metabolic Instability (High Stability): Can lead to drug accumulation, potentially causing dose-dependent toxicity and creating a greater risk for drug-drug interactions through enzyme inhibition.

Therefore, achieving an optimal "just right" metabolic stability profile is a key objective in drug design. This guide focuses on a representative molecule, 3,4-difluoro-2-methoxy-N-methylbenzamide , to illustrate a robust predictive workflow.

Structural Analysis and Identification of Putative Metabolic Sites

The first step in any metabolic assessment is a structural evaluation of the compound to hypothesize its metabolic "soft spots." The structure of 3,4-difluoro-2-methoxy-N-methylbenzamide presents several key functional groups known to be substrates for metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, which are abundant in the liver and are the main drivers of Phase I metabolism.[3][4][5][6][7][8]

  • N-Methyl Group: Aliphatic N-dealkylation is a very common metabolic pathway catalyzed by CYPs.[9][10] The N-methyl group on the benzamide is a prime candidate for oxidative metabolism to form an unstable carbinolamine intermediate, which then releases formaldehyde to yield the N-desmethyl metabolite. This is often a major clearance pathway for N-methylated compounds.[11]

  • Methoxy Group: Aromatic O-demethylation is another frequent CYP-mediated reaction.[12] The 2-methoxy group is susceptible to oxidation, leading to the formation of a phenolic metabolite and formaldehyde. The electronic environment created by the adjacent fluorine atoms may influence the rate of this reaction.

  • Difluorinated Phenyl Ring: The introduction of fluorine atoms is a common medicinal chemistry strategy to enhance metabolic stability.[13][14] The high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond makes it highly resistant to direct oxidative attack by CYPs.[13][15][16] This "metabolic blocking" effect suggests that aromatic hydroxylation on the phenyl ring is likely to be a minor pathway.

  • Amide Bond: Amide bonds are generally more resistant to hydrolysis than ester bonds. While hydrolysis by amidases is possible, it is typically a slower process compared to CYP-mediated oxidation for many drug candidates.[17]

Based on this analysis, the primary metabolic liabilities for this compound are predicted to be N-demethylation and O-demethylation .

A Synergistic Strategy: Integrating In Silico and In Vitro Models

A robust metabolic stability assessment relies on a tiered approach, beginning with computational models and progressing to experimental validation. This strategy maximizes efficiency by screening compounds computationally before committing to resource-intensive lab work.[18][19]

Tier 1: In Silico Prediction

Computational tools offer a rapid, cost-effective first pass at predicting metabolic fate.[20][21] These methods can be broadly classified into:

  • Ligand-based approaches: These use machine learning models trained on large datasets of compounds with known metabolic stability to predict the stability of new molecules based on their structural features.[22][23][24][25]

  • Structure-based approaches: These require 3D structures of metabolizing enzymes (like CYPs) and use docking simulations to predict binding affinity and the proximity of specific atoms to the enzyme's catalytic center.[20]

For 3,4-difluoro-2-methoxy-N-methylbenzamide, an in silico tool could be used to predict the most likely sites of metabolism and provide a qualitative classification (e.g., low, medium, high stability). This prediction helps to focus the subsequent experimental analysis.

Tier 2: In Vitro Experimental Assessment

The cornerstone of early metabolic stability testing is the Human Liver Microsomal (HLM) Stability Assay . Liver microsomes are subcellular fractions isolated from hepatocytes that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[2][26] This assay measures the rate of disappearance of the parent compound over time, providing quantitative data to calculate key parameters.[1]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a standard, self-validating method for determining metabolic stability. The inclusion of positive and negative controls is critical for ensuring the integrity of the results.

Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (e.g., from a commercial supplier like XenoTech).

  • Test Compound: 3,4-difluoro-2-methoxy-N-methylbenzamide, 10 mM stock in DMSO.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or 100 mM NADPH stock.

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[27]

  • Positive Controls:

    • High Clearance Compound: Dextromethorphan or Midazolam (rapidly metabolized).[27]

    • Low Clearance Compound: Warfarin (slowly metabolized).

  • Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but non-interfering compound like carbamazepine).

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound & Control Dilutions pre_inc Pre-incubate Microsomes + Compound (5 min) prep_compound->pre_inc prep_microsomes Prepare Microsome Working Solution (0.5 mg/mL) prep_microsomes->pre_inc prep_nadph Prepare NADPH Working Solution initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench Reaction (Add cold ACN + IS) sampling->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calc_percent Calculate % Remaining vs. Time 0 analyze->calc_percent plot Plot ln(% Remaining) vs. Time calc_percent->plot calc_params Calculate t1/2 and Clint plot->calc_params

Caption: Workflow for the HLM metabolic stability assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Thaw pooled HLMs on ice. Prepare a working solution of 0.5 mg/mL microsomal protein in 100 mM KPO4 buffer. Keep on ice.[26][27]

    • Prepare a working solution of the test compound and controls at 2x the final concentration (e.g., 2 µM for a 1 µM final concentration) in KPO4 buffer.

    • Prepare the NADPH cofactor solution.

  • Incubation Setup (96-well plate format recommended):

    • Add the microsomal working solution to each well.

    • Add the 2x test compound/control working solution to the appropriate wells.

    • Negative Control: For each compound, prepare wells containing microsomes and compound but add buffer instead of the NADPH solution. This accounts for any non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution to all wells (except the negative controls). This is Time 0 .

    • Immediately remove an aliquot from the Time 0 wells and add it to a separate 96-well plate containing the cold Quenching Solution (ACN + IS). Mix thoroughly.

    • Return the reaction plate to the 37°C incubator.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots from the reaction plate and quench them in the same manner.[1]

  • Sample Processing:

    • Once all time points are collected and quenched, seal the quenching plate and centrifuge at high speed (e.g., 3000g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of the parent compound and the internal standard.

    • The amount of parent compound remaining at each time point is determined by comparing its peak area to that of the constant-concentration internal standard (Peak Area Ratio).

Data Analysis and Interpretation

The goal of the analysis is to determine the rate of disappearance of the parent compound, which is then used to calculate the half-life (t½) and the in vitro intrinsic clearance (Clint).

  • Calculate Percent Remaining: The peak area ratio at each time point is compared to the ratio at Time 0 to determine the percentage of the compound remaining. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line, determined by linear regression, is the elimination rate constant (-k).[27]

  • Calculate Half-Life (t½): t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation

The results should be summarized in a clear, tabular format.

Compoundt½ (min)Clint (µL/min/mg)Stability Classification
3,4-difluoro-2-methoxy-N-methylbenzamide ResultResultInterpretation
Dextromethorphan (High Clearance Control)< 15> 80Low
Warfarin (Low Clearance Control)> 60< 10High

Note: Classification thresholds can vary but generally follow this pattern.

Interpretation of Potential Outcomes
  • High Clearance (t½ < 15 min): Suggests the compound is rapidly metabolized. The primary metabolic pathways (N-demethylation and/or O-demethylation) are likely efficient. This would flag the compound as a potential liability, and medicinal chemistry efforts might focus on blocking these sites (e.g., by replacing the N-methyl with a more stable group like N-cyclopropyl).[28]

  • Moderate Clearance (t½ 15-60 min): The compound is metabolized at an intermediate rate. This may be an acceptable profile depending on the therapeutic target and desired dosing regimen.

  • Low Clearance (t½ > 60 min): Indicates high metabolic stability. The difluoro substitutions and other structural features are effectively shielding the molecule from CYP-mediated metabolism. While often desirable, this could also increase the risk of drug accumulation or mechanism-based inhibition, which would require further investigation.

Predicted Metabolic Pathways

Based on the structural analysis, the following primary metabolic transformations are predicted for 3,4-difluoro-2-methoxy-N-methylbenzamide.

G cluster_main Predicted Metabolic Pathways cluster_path1 Pathway 1: N-Demethylation cluster_path2 Pathway 2: O-Demethylation Parent 3,4-difluoro-2-methoxy-N-methylbenzamide (Parent Compound) M1 N-desmethyl Metabolite Parent->M1 CYP450 (-CH2O) M2 O-desmethyl (Phenolic) Metabolite Parent->M2 CYP450 (-CH2O)

Caption: Predicted primary metabolic pathways.

Conclusion

Predicting the metabolic stability of a new chemical entity like 3,4-difluoro-2-methoxy-N-methylbenzamide is a critical step in its evaluation as a potential drug candidate. A logical, multi-tiered approach that combines the predictive power of in silico tools with the quantitative rigor of in vitro assays provides the most reliable and resource-efficient path forward. By first identifying potential metabolic liabilities through structural analysis—namely N-demethylation and O-demethylation—and then quantifying the rate of metabolism in a validated human liver microsomal assay, researchers can make informed decisions. The data generated from this workflow not only classifies the compound's stability but also provides crucial insights that guide the subsequent steps in the drug discovery cascade, such as metabolite identification and structure-activity relationship (SAR) optimization.

References

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2022). Bioinformatics. [Link]

  • In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1040. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Shah, P. et al. (2020). Predicting Human Liver Microsomal Stability of small molecules. BioModels. [Link]

  • Available software packages for the prediction of metabolic stability. ResearchGate. [Link]

  • Ross, D., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 14(7), 581-591. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. (2024). Journal of Translational Medicine, 22(1), 296. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1040. [Link]

  • Sorensen, E. V., et al. (2008). Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Exhibiting a Promising Pharmacokinetic Profile. Journal of Medicinal Chemistry, 51(13), 3679-3691. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Ryu, J. Y., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1833-1843. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • A Probabilistic Approach to Classifying Metabolic Stability. ResearchGate. [Link]

  • Ross, D., et al. (1985). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Xenobiotica, 15(11), 1001-1009. [Link]

  • Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.Net. [Link]

  • Stiborová, M., et al. (2010). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology, 3(4), 146-153. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6296. [Link]

  • Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 390. [Link]

  • Di Paolo, M., et al. (2019). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1144-1151. [Link]

  • Al-Iraqi, R. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1913. [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20083-20090. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Semantic Scholar. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]

  • Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. ResearchGate. [Link]

  • But, G. T., & Spencer, J. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(5), 735-740. [Link]

  • Phillips, D. H., et al. (1996). N-Demethylation accompanies α-hydroxylation in the metabolic activation of tamoxifen in rat liver cells. Carcinogenesis, 17(7), 1479-1485. [Link]

  • Böhm, H. J., et al. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

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  • Gill, H. S., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6603-6644. [Link]

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  • Li, Y., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. International Journal of Nanomedicine, 13, 2349-2361. [Link]

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  • CHAPTER 9: Cytochrome P450 Metabolism. Royal Society of Chemistry. [Link]

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  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

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  • Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3,4-Difluoro-2-methoxy-N-methylbenzamide

Executive Summary The synthesis of 3,4-difluoro-2-methoxy-N-methylbenzamide represents a critical workflow in the production of next-generation kinase inhibitors and fluorinated API fragments.[1][2] This benzamide motif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,4-difluoro-2-methoxy-N-methylbenzamide represents a critical workflow in the production of next-generation kinase inhibitors and fluorinated API fragments.[1][2] This benzamide motif leverages the "ortho-fluorine effect" and methoxy-induced conformational locking to enhance ligand binding affinity.[1][2]

This guide moves beyond bench-scale exploration to define a scalable, kilogram-ready protocol . While traditional routes often rely on cryogenic lithiation (unsuitable for large reactors), this protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from 2,3,4-trifluorobenzoic acid.[1] This approach offers superior atom economy, safety profiles, and cost-efficiency.[1]

Key Technical Advantages of This Route:
  • Regiocontrol: Exploits the electronic activation of the C-2 position by the carboxylate moiety to achieve >95% regioselectivity during methoxylation.[1]

  • Scalability: Avoids pyrophoric organolithiums (e.g., n-BuLi) and cryogenic conditions (-78 °C).[1][2]

  • Throughput: Utilizes a telescoped amidation sequence to minimize isolation steps.

Retrosynthetic Analysis & Strategy

The strategic disconnection reveals two primary pathways. Route A (SNAr) is selected for scale-up due to the commercial availability of polyfluorinated precursors and operational simplicity.

Retrosynthesis cluster_legend Route Selection Target Target Molecule 3,4-Difluoro-2-methoxy-N-methylbenzamide Inter1 Intermediate A 3,4-Difluoro-2-methoxybenzoic Acid Target->Inter1 Amidation (MeNH2) SM1 Starting Material 1 2,3,4-Trifluorobenzoic Acid Inter1->SM1 Route A: SNAr (NaOMe, Regioselective) SM2 Starting Material 2 3,4-Difluoroanisole Inter1->SM2 Route B: Lithiation (n-BuLi, CO2) Route A Route A: Preferred for Scale (Safety/Cost) Route B Route B: Bench Scale Only (Cryogenic)

Figure 1: Retrosynthetic logic comparing the SNAr approach (Green) vs. Ortho-lithiation (Red).

Detailed Experimental Protocols

Stage 1: Regioselective Methoxylation (SNAr)

Objective: Convert 2,3,4-trifluorobenzoic acid to 3,4-difluoro-2-methoxybenzoic acid.[1][2] Mechanism: The carboxylate group at C-1 activates the ortho-fluorine (C-2) towards nucleophilic attack via an addition-elimination mechanism.[1][2] Literature confirms that hydroxide attacks C-2 preferentially over C-4 in this system [1].[1][2] We translate this to methoxide chemistry.

Materials:
  • 2,3,4-Trifluorobenzoic acid (CAS: 61079-72-9)[1][2][3][4]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol[1]

  • Methanol (Anhydrous)

  • Sulfuric Acid (conc., for workup)[1]

Protocol:
  • Setup: Equip a double-jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe. Inert the system with N₂.

  • Dissolution: Charge Methanol (5.0 vol) and 2,3,4-Trifluorobenzoic acid (1.0 equiv). Stir until dissolved.

  • Activation: Cool to 0–5 °C. Slowly add NaOMe solution (2.2 equiv) via addition funnel. Note: The first equivalent deprotonates the acid; the second acts as the nucleophile.[1]

  • Reaction: Warm the mixture to reflux (65 °C) and hold for 4–6 hours.

    • IPC (In-Process Control):[1][2] Monitor by HPLC. Target < 1% starting material.

  • Quench & Workup:

    • Cool to 20 °C.

    • Concentrate to remove bulk methanol (approx. 70% volume reduction).

    • Dilute with Water (5.0 vol).

    • Acidify carefully with conc. HCl or H₂SO₄ to pH 1–2. Caution: Exothermic.[1]

    • The product will precipitate as a white solid.[5][6]

  • Isolation: Filter the slurry. Wash the cake with cold water (2 x 2 vol). Dry in a vacuum oven at 45 °C.

Expected Yield: 85–92% Data Validation: 1H NMR should show a singlet at ~3.9 ppm (OCH₃) and loss of one aromatic fluorine signal.

Stage 2: Acid Chloride Formation & N-Methylation

Objective: Convert the acid intermediate to the final N-methylbenzamide. Chemistry: Activation via Thionyl Chloride (SOCl₂) followed by Schotten-Baumann-like amidation.[1][2]

Materials:
  • 3,4-Difluoro-2-methoxybenzoic acid (Stage 1 Product)[1][2][7]

  • Thionyl Chloride (SOCl₂)

  • Methylamine (2.0 M in THF or 40% aq. solution)

  • Dichloromethane (DCM) or Toluene

  • Catalytic DMF[1]

Protocol:
  • Activation: In a reactor, suspend Stage 1 Acid (1.0 equiv) in Toluene (6.0 vol). Add catalytic DMF (0.01 equiv).

  • Chlorination: Heat to 50 °C. Add SOCl₂ (1.2 equiv) dropwise over 30 mins. Off-gassing of SO₂ and HCl will occur (scrubber required).[2]

  • Completion: Heat to 75–80 °C for 2 hours. A clear homogeneous solution indicates conversion to the acid chloride.

  • Solvent Swap (Optional): If excess SOCl₂ is a concern, distill off 2 vol of solvent and replenish with fresh Toluene.

  • Amidation:

    • Cool the acid chloride solution to 0–5 °C.

    • In a separate vessel, prepare Methylamine (3.0 equiv) in Toluene or THF.

    • Slowly dose the acid chloride solution into the amine solution (inverse addition) to prevent dimer formation. Maintain temp < 10 °C.

  • Workup:

    • Stir at room temperature for 1 hour.

    • Quench with water (5 vol).

    • Separate phases.[6][8][9] Wash organic layer with 1M HCl (to remove excess amine) and then Brine.

    • Dry over MgSO₄ (or azeotropic dry on scale).

  • Crystallization: Concentrate the organic phase. Add n-Heptane as an anti-solvent to induce crystallization.[1][2] Filter and dry.[5][6][8][10]

Expected Yield: 90–95% Final Purity: >99.5% (HPLC)

Process Data & Specifications

Table 1: Critical Process Parameters (CPP)
ParameterStage 1 (SNAr)Stage 2 (Amidation)Impact
Stoichiometry NaOMe (2.1–2.3 eq)MeNH₂ (2.5–3.0 eq)Yield / Impurity Profile
Temperature Reflux (65 °C)< 10 °C (Addition)Regioselectivity / Safety
Reaction Time 4–6 Hours1–2 HoursThroughput
Solvent MethanolToluene/THFSolubility / Separation
Table 2: Impurity Profile & Control
Impurity IDOriginControl Strategy
Regioisomer A 4-Methoxy substitution (minor)Lower reaction temp; Use of non-polar co-solvent.[1][2][11]
Bis-methoxy Over-reaction (SNAr at C2 & C4)Strictly limit NaOMe equivalents to < 2.[2]3.
Dimer Acid Chloride reacting with ProductInverse addition (Acid Cl into Amine).

Workflow Diagram

Workflow cluster_stage1 Stage 1: SNAr Methoxylation cluster_stage2 Stage 2: Amidation Start 2,3,4-Trifluorobenzoic Acid + MeOH AddBase Add NaOMe (2.2 eq) Temp: 0°C -> 65°C Start->AddBase Quench Acidify (pH 1) Precipitation AddBase->Quench 4-6 hrs Filter Isolate Intermediate 3,4-Difluoro-2-methoxybenzoic acid Quench->Filter Activate Add SOCl2 / Cat. DMF Form Acid Chloride Filter->Activate Couple Add to MeNH2 (Inverse Addition) Temp < 10°C Activate->Couple Final Final Product 3,4-Difluoro-2-methoxy-N-methylbenzamide Couple->Final Crystallization

Figure 2: Step-by-step process flow from starting material to final API intermediate.[1][2]

Safety & Handling (HSE)

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release HCl and SO₂ gases. All reactors must be vented to a caustic scrubber (NaOH).

  • Methylamine: Low boiling point and flammable. Ensure adequate ventilation and use chilled condensers to prevent loss of reagent.

  • Fluorinated Waste: While the C-F bonds are stable, waste streams should be segregated for incineration according to local environmental regulations regarding halogenated solvents.

References

  • Regioselectivity in Polyfluorobenzoic Acids

    • Title: Crystal structure of 3,4-difluoro-2-hydroxybenzoic acid.[1][2]

    • Source: N
    • Context: Confirms that nucleophilic attack (by OH-) on 2,3,4-trifluorobenzoic acid occurs preferentially at the 2-position.[1][2]

    • URL:[Link]

  • General Amidation Protocols

    • Title: Synthesis and Applications of N-Methylbenzamide.[1][2]

    • Source: ChemicalBook.
    • Context: Standard protocols for converting benzoic acid derivatives to N-methylbenzamides.[2]

  • Precursor Availability

    • Title: 2,3,4-Trifluorobenzoic acid Properties & Safety.[1][4]

    • Source: PubChem / Sigma-Aldrich.[1][2]

    • URL:[Link]

Sources

Application

Synthesis Protocol: Amide Coupling for 3,4-Difluoro-2-methoxy-N-methylbenzamide

Introduction & Strategic Rationale Synthesizing 3,4-difluoro-2-methoxy-N-methylbenzamide requires a highly optimized amide coupling strategy. The starting material, 3,4-difluoro-2-methoxybenzoic acid, presents a unique s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Synthesizing 3,4-difluoro-2-methoxy-N-methylbenzamide requires a highly optimized amide coupling strategy. The starting material, 3,4-difluoro-2-methoxybenzoic acid, presents a unique set of electronic and steric challenges. The ortho-methoxy substituent introduces significant steric hindrance around the carbonyl center, while the 3,4-difluoro groups exert a strong electron-withdrawing inductive effect. This combination slightly deactivates the carboxylic acid toward nucleophilic attack compared to an unsubstituted benzoic acid, necessitating the use of highly efficient coupling reagents.

To achieve quantitative conversion and suppress side reactions, this application note outlines two distinct, field-proven protocols: a HATU-mediated route optimized for discovery-scale synthesis (milligram to gram), and a T3P-mediated route designed for process-scale manufacturing (kilogram scale).

Mechanistic Causality & The Risk of Guanidinylation

The efficacy of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) lies in its rapid, two-stage activation cascade 1. The carboxylic acid is first deprotonated by a non-nucleophilic base (DIPEA). The resulting carboxylate attacks the electron-deficient uronium carbon of HATU, forming an unstable O-acyl isouronium intermediate. This intermediate undergoes rapid intramolecular displacement by the HOAt anion to form a highly reactive OAt-active ester.

Critical Insight: Methylamine is a highly nucleophilic, unhindered primary aliphatic amine. If methylamine is introduced into the reaction mixture before the carboxylic acid is fully activated, it will directly attack the HATU reagent. This parasitic side-reaction forms a stable tetramethylguanidine (TMG) byproduct, consuming the coupling reagent and permanently stalling the amidation 2. Therefore, a strict pre-activation step is mandatory.

HATU_Mechanism Acid 3,4-Difluoro-2-methoxybenzoic acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Isouronium O-Acyl Isouronium Carboxylate->Isouronium Nucleophilic Attack HATU HATU Reagent HATU->Isouronium ActiveEster OAt-Active Ester Isouronium->ActiveEster HOAt Displacement HOAt HOAt Anion HOAt->ActiveEster Product 3,4-Difluoro-2-methoxy- N-methylbenzamide ActiveEster->Product Aminolysis Byproducts TMU + HOAt Byproducts ActiveEster->Byproducts Leaving Groups Amine Methylamine (MeNH2) Amine->Product

Mechanistic workflow of HATU-mediated amide coupling and active ester formation.

Quantitative Reagent Comparison

To ensure a self-validating system, researchers must select the coupling reagent that matches their scale and purification capabilities. The ortho-methoxy steric hindrance renders older reagents like EDC/HOBt inefficient, making HATU and T3P the superior choices.

Coupling ReagentActivation TimeYield PotentialByproduct RemovalScale Suitability
HATU / DIPEA 15–20 min>95%Chromatography requiredDiscovery (mg–g)
T3P / Pyridine 30–60 min85–90%Simple aqueous washProcess (kg)
EDC / HOBt 2–4 hours70–80%Aqueous washIntermediate

Experimental Protocols

Workflow Step1 1. Acid Pre-Activation (Acid + HATU + DIPEA) Step2 2. LC-MS Validation (Confirm OAt-Ester) Step1->Step2 Step3 3. Aminolysis (Add MeNH2) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 / HCl / Brine) Step3->Step4

Step-by-step experimental workflow for discovery-scale amide coupling.

Protocol A: Discovery-Scale Synthesis (HATU Method)

Scale: 1.0 mmol. Optimized for maximum yield and rapid execution.

  • Pre-Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3,4-difluoro-2-methoxybenzoic acid (188.1 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol). Stir for 2 minutes at room temperature to ensure complete deprotonation.

  • Add HATU (418.2 mg, 1.1 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir for 15–20 minutes.

    • Self-Validation Check: Aliquot 5 µL of the reaction mixture into 1 mL of MeOH and analyze via LC-MS. Proceed only when >95% conversion to the OAt-active ester is confirmed.

  • Aminolysis: In a separate vial, suspend Methylamine hydrochloride (81.0 mg, 1.2 mmol) in DMF (1.0 mL) and add DIPEA (209 µL, 1.2 mmol) to liberate the free nucleophilic amine.

  • Transfer the neutralized methylamine solution dropwise to the activated ester mixture. Stir at room temperature for 2 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (2 x 15 mL) to remove acidic byproducts, 1M HCl (15 mL) to remove excess amine and DIPEA, and brine (15 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 3,4-difluoro-2-methoxy-N-methylbenzamide.

Protocol B: Process-Scale Synthesis (T3P Method)

Scale: 100 mmol. Optimized for safety and chromatography-free isolation. While HATU is excellent for rapid discovery, its byproducts (tetramethylurea and HOAt) are difficult to remove without chromatography, and HOAt poses explosive hazards at scale 3. T3P (Propylphosphonic anhydride) offers a benign alternative with completely water-soluble phosphate byproducts, making it the industry standard for scale-up 45.

  • Reaction Setup: Charge a 500 mL round-bottom flask with 3,4-difluoro-2-methoxybenzoic acid (18.81 g, 100 mmol) and Ethyl Acetate (150 mL).

  • Add Pyridine (19.8 g, 250 mmol) and Methylamine (2.0 M solution in THF, 60 mL, 120 mmol). Note: Pyridine is utilized here as it acts synergistically with T3P to minimize side reactions6.

  • Activation: Cool the mixture to 0–5 °C using an ice bath. Dropwise, add T3P (50% wt. solution in EtOAc, 76.3 g, 120 mmol) over 30 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Aqueous Workup: Quench the reaction by adding distilled water (100 mL). The T3P byproducts will partition entirely into the aqueous phase.

  • Separate the layers. Wash the organic phase with 1M HCl (100 mL), saturated NaHCO

    
     (100 mL), and brine (100 mL).
    
  • Concentrate the organic layer to afford the crude product. Crystallization from EtOAc/Heptane yields high-purity 3,4-difluoro-2-methoxy-N-methylbenzamide without the need for silica gel chromatography.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.1

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. 2

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. 4

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synlett - Thieme Connect. 5

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications.6

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation. YouTube. 3

Sources

Method

One-pot synthesis procedures for 3,4-difluoro-2-methoxy-N-methylbenzamide

Application Note & Protocol Topic: High-Fidelity One-Pot Synthesis of 3,4-difluoro-2-methoxy-N-methylbenzamide Abstract This document provides a detailed protocol for a robust and efficient one-pot synthesis of 3,4-diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Fidelity One-Pot Synthesis of 3,4-difluoro-2-methoxy-N-methylbenzamide

Abstract

This document provides a detailed protocol for a robust and efficient one-pot synthesis of 3,4-difluoro-2-methoxy-N-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research.[1][2] The procedure is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and practical application. The methodology centers on the in-situ formation of an acyl chloride from 3,4-difluoro-2-methoxybenzoic acid, followed by immediate amidation with methylamine. This one-pot approach minimizes handling of sensitive intermediates, reduces waste, and improves overall time efficiency compared to multi-step procedures. We will delve into the chemical rationale, provide a step-by-step protocol, and include comprehensive safety and troubleshooting guidelines.

Introduction and Scientific Rationale

Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry.[3] The target molecule, 3,4-difluoro-2-methoxy-N-methylbenzamide, incorporates a difluorinated aromatic ring, a structural motif known to enhance metabolic stability and binding affinity in bioactive molecules.[4]

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the synthesis of amides necessitates the "activation" of the carboxylic acid to increase its electrophilicity. Common strategies include conversion to highly reactive intermediates like acyl chlorides, or the use of coupling reagents such as carbodiimides (e.g., EDC) and phosphonium salts (e.g., HATU).[3][6][7]

This protocol employs the acyl chloride pathway, utilizing oxalyl chloride for the activation step. This method is highly effective, proceeds under mild conditions, and its byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification.[8] By performing the subsequent amidation in the same reaction vessel without isolating the acyl chloride intermediate, we create a streamlined and efficient one-pot process.

Reaction Workflow and Mechanism

The synthesis proceeds in two distinct stages within a single pot:

  • Activation: 3,4-difluoro-2-methoxybenzoic acid is converted to its highly reactive acyl chloride derivative using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyzes the reaction through the in-situ formation of the Vilsmeier reagent, which is the active species.[6]

  • Amidation: The freshly prepared acyl chloride is then subjected to nucleophilic acyl substitution by methylamine. A tertiary amine base, such as triethylamine (Et₃N), is added to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the methylamine nucleophile.[5][8]

G cluster_start Starting Material cluster_pot One-Pot Reaction Vessel cluster_purification Purification start_end start_end process process reagent reagent product product A 3,4-Difluoro-2-methoxy- benzoic Acid B Activation: In-situ Acyl Chloride Formation A->B 1. (COCl)₂, cat. DMF 2. Anhydrous DCM, 0°C to RT C Amidation: Nucleophilic Acyl Substitution B->C 1. Cool to 0°C 2. MeNH₂, Et₃N D Aqueous Work-up & Extraction C->D Reaction Quench E Chromatography or Recrystallization D->E Crude Product F 3,4-Difluoro-2-methoxy- N-methylbenzamide E->F Purified Product

Caption: One-pot synthesis workflow diagram.

Experimental Protocol

Materials and Equipment
Reagent/MaterialM.W.CAS No.PurityNotes
3,4-Difluoro-2-methoxybenzoic acid188.13944645-53-4≥97%Starting material.[9]
Oxalyl chloride126.9379-37-8≥98%Activating agent. Corrosive and moisture-sensitive.
Dichloromethane (DCM), Anhydrous84.9375-09-2≥99.8%Reaction solvent. Use from a sealed bottle or distillation.
N,N-Dimethylformamide (DMF)73.0968-12-2AnhydrousCatalyst. Use a minimal amount.
Methylamine solution31.0674-89-52.0 M in THFNucleophile.
Triethylamine (Et₃N)101.19121-44-8≥99%Base. Distill before use for best results.
Saturated aq. NaHCO₃---For work-up.
Brine (Saturated aq. NaCl)---For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6-Drying agent.

Equipment:

  • Three-neck round-bottom flask (flame or oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Dropping funnel and glass stoppers

  • Ice/water bath

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography or glassware for recrystallization

Step-by-Step Synthesis Procedure

Reaction Setup:

  • Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • To the flask, add 3,4-difluoro-2-methoxybenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M (e.g., 50 mL for 10 mmol of acid). Stir the mixture until the solid is fully dissolved.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution.

  • Cool the flask to 0 °C using an ice/water bath.

Activation (Acyl Chloride Formation): 6. Charge the dropping funnel with oxalyl chloride (1.2 eq). 7. Add the oxalyl chloride dropwise to the stirred, cooled solution over 15-20 minutes. Caution: Gas evolution (CO, CO₂, HCl) will occur.[8] 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Stir at room temperature for 2-3 hours. The reaction is complete when gas evolution has ceased. The formation of the acyl chloride can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the appearance of the methyl ester.

Amidation: 10. Once the activation is complete, cool the reaction mixture back down to 0 °C in an ice bath. 11. In a separate, dry flask, mix the methylamine solution (2.0 M in THF, 1.3 eq) with triethylamine (1.5 eq). 12. Add the methylamine/triethylamine mixture dropwise to the cold acyl chloride solution via the dropping funnel over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form. 13. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (or for at least 12 hours). Monitor the reaction for the consumption of the acyl chloride by TLC.

Work-up and Purification
  • Quench: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution stops.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[8]

  • Washing: Combine all organic layers. Wash sequentially with 1 M HCl (to remove excess amines), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally with brine.[8][10]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

  • Purification: The crude product can be purified by either:

    • Recrystallization: Using a suitable solvent system such as ethyl acetate/hexanes.[12]

    • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the eluent.[8]

Expected Results
ParameterExpected Outcome
Appearance White to off-white solid
Yield 75-90% (after purification)
Purity >98% (by HPLC or ¹H NMR)
Solubility Soluble in DCM, Ethyl Acetate, Methanol. Low solubility in water and hexanes.[12]

Safety Precautions and Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[13][14]

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle with extreme care in a fume hood.[8]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.[8]

  • Methylamine: Flammable and causes respiratory irritation. Ensure no ignition sources are nearby.[13]

  • Triethylamine: Corrosive and flammable liquid.[10]

  • Handling: Use flame-dried glassware and maintain an inert atmosphere to prevent reactions with atmospheric moisture.[11]

  • Waste Disposal: Quench reactive reagents before disposal. Dispose of all chemical waste according to institutional and local environmental regulations.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet reagents or solvents. 2. Incomplete activation of the carboxylic acid. 3. Degradation of acyl chloride.1. Ensure all solvents are anhydrous and glassware is flame-dried.[11] 2. Increase activation time or use fresh oxalyl chloride. 3. Use the acyl chloride immediately after formation; do not let it stand for extended periods.
Starting Material Recovered Insufficient activating agent or reaction time.Increase the equivalents of oxalyl chloride to 1.5 eq and extend the activation time to 4 hours.
Multiple Byproducts on TLC 1. Reaction temperature too high during amidation. 2. Impure starting materials.1. Maintain 0 °C during the addition of methylamine and allow the reaction to warm slowly. 2. Confirm the purity of the starting benzoic acid before beginning.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.American Chemical Society.
  • Coupling Reagents.Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Amide Synthesis.Fisher Scientific.
  • 3,4-Difluoro-2-methoxybenzoic acid.MySkinRecipes.
  • Process for the preparation of n-methylbenzamide.
  • 4-Fluoro-N-methoxy-N-methylbenzamide Safety D
  • Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-.Benchchem.
  • Technical Support Center: Optimizing N-Methyl
  • Safety Data Sheet - 2,3-Difluoro-N-methylbenzamide.CymitQuimica.
  • Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-].Benchchem.
  • SAFETY DATA SHEET - 3-Amino-N-methylbenzamide.TCI Chemicals.
  • Safety Data Sheet - 2-Methoxybenzaldehyde.ChemScience.
  • Synthesis of N-Methylbenzamide.ECHEMI.
  • SAFETY DATA SHEET - Benzamide, 3-amino-4-methoxy-.Thermo Fisher Scientific.
  • N,N-Diethyl-3-methylbenzamide.MDPI.
  • Synthesis of N-Methylbenzamide.ChemicalBook.
  • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • 3,4-Difluoro-2-methoxybenzoic acid.CymitQuimica.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.ChemicalBook.
  • 4-Fluoro-N-methoxy-N-methylbenzamide.Chem-Impex.
  • 3,4-Difluoro-2-methoxy-5-methylbenzoic acid.Manchester Organics.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.ChemRxiv.
  • Synthesis and Applications of N-Methylbenzamide.ChemicalBook.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.Journal of Organic and Pharmaceutical Chemistry.
  • 4-Fluoro-2-methoxy-N-methylbenzamide.ChemScene.
  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.JMU Scholarly Commons.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.

Sources

Application

Application Note: 3,4-Difluoro-2-methoxy-N-methylbenzamide as a Strategic Intermediate in Targeted Therapeutics

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Pharmaceutical Chemistry & Process Engineering Introduction & Mechanistic Rationale In modern drug discovery, the strategic placemen...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Pharmaceutical Chemistry & Process Engineering

Introduction & Mechanistic Rationale

In modern drug discovery, the strategic placement of halogen and alkoxy groups on aromatic scaffolds is critical for tuning both the pharmacodynamics and pharmacokinetics of Active Pharmaceutical Ingredients (APIs). As a Senior Application Scientist, I frequently evaluate novel building blocks to streamline the synthesis of complex kinase inhibitors and allosteric modulators. 3,4-difluoro-2-methoxy-N-methylbenzamide (CAS: 2734772-52-0) has emerged as a highly specialized and valuable pharmaceutical intermediate[1].

The structural architecture of this molecule is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • N-Methylamide Motif (C1): Functions as a critical hydrogen-bond donor/acceptor pair. In kinase inhibitors (such as MEK or PARP inhibitors), this motif is essential for anchoring the drug into the highly conserved hinge region of the kinase ATP-binding pocket.

  • Methoxy Group (C2): Induces spatial restriction. The steric bulk of the methoxy group restricts the free rotation of the adjacent amide bond, locking the molecule into a preferred atropisomer. This conformational pre-organization reduces the entropy penalty upon target binding.

  • 3,4-Difluoro Substitution: Fluorine incorporation blocks CYP450-mediated oxidative metabolism, extending the drug's pharmacokinetic half-life[2]. Chemically, the strongly electron-withdrawing amide group (para to C4) synergizes with the inductive effect of the fluorines to highly activate the C4 position. This enables regioselective Nucleophilic Aromatic Substitution (SNAr), allowing for modular late-stage functionalization.

Physicochemical Profiling

Before integrating this intermediate into a synthetic workflow, it is crucial to establish its baseline physicochemical parameters. The data below synthesizes known properties of the benzamide and its direct precursor, 3,4-difluoro-2-methoxybenzoic acid[3].

Table 1: Physicochemical Properties

ParameterValueReference / Source
CAS Number 2734772-52-0[1]
Molecular Formula C9H9F2NO2[1]
Molecular Weight 201.17 g/mol [1]
Precursor CAS 875664-52-1 (3,4-Difluoro-2-methoxybenzoic acid)[3]
Purity Requirement NLT 97.0% (API Intermediate Grade)[1]
Target Reactivity Electrophilic aromatic center at C4Process Chemistry standard

Synthetic Workflow: Regioselective SNAr

The most prominent application of 3,4-difluoro-2-methoxy-N-methylbenzamide is its use as an electrophile in SNAr reactions. The goal is to displace the C4 fluorine with a complex amine (e.g., a substituted aniline) while leaving the C3 fluorine intact.

SyntheticWorkflow SM 3,4-Difluoro-2-methoxy- N-methylbenzamide (CAS: 2734772-52-0) Rxn SNAr Reaction DMSO, DIPEA, 80°C SM->Rxn Nuc Amine Nucleophile (e.g., Aniline derivative) Nuc->Rxn Prod 4-Amino-3-fluoro-2-methoxy- N-methylbenzamide (Key API Precursor) Rxn->Prod Regioselective C4-Substitution

Figure 1: Regioselective SNAr workflow utilizing 3,4-difluoro-2-methoxy-N-methylbenzamide.

Causality in Reaction Design

Why do we use Dimethyl Sulfoxide (DMSO) and N,N-Diisopropylethylamine (DIPEA) at 80°C?

  • Solvent (DMSO): As a polar aprotic solvent, DMSO heavily solvates cations but leaves the nucleophilic amine relatively unsolvated, drastically increasing its effective nucleophilicity.

  • Base (DIPEA): A non-nucleophilic, sterically hindered base is required to scavenge the hydrofluoric acid (HF) byproduct. Using a stronger or more nucleophilic base (like NaOH or unhindered primary amines) risks hydrolyzing the N-methylamide back to the carboxylic acid[4].

  • Temperature (80°C): Kinetic control is paramount. At 80°C, the activation energy for C4 substitution is met, but the barrier for the secondary C3 substitution remains unbroken, ensuring >99:1 regioselectivity.

Table 2: SNAr Reaction Optimization Matrix

SolventBaseTemp (°C)Regioselectivity (C4:C3)Yield (%)Mechanistic Causality / Observation
DMFK₂CO₃10085:1565High heat drives minor C3 substitution; partial amide hydrolysis observed.
DMSO DIPEA 80 >99:1 92 Optimal. DIPEA prevents hydrolysis; DMSO accelerates SNAr at lower temp.
NMPTEA8095:578TEA is less sterically hindered than DIPEA, leading to minor side reactions.

Experimental Protocol: C4-Amination (Self-Validating System)

This protocol is designed as a self-validating system . By utilizing specific In-Process Controls (IPCs), the reaction confirms its own success before downstream purification is attempted.

Reagents:

  • 3,4-difluoro-2-methoxy-N-methylbenzamide (1.0 eq, 10.0 mmol, 2.01 g)

  • Substituted Aniline Nucleophile (1.05 eq, 10.5 mmol)

  • DIPEA (2.5 eq, 25.0 mmol, 4.35 mL)

  • Anhydrous DMSO (20 mL)

Step-by-Step Methodology:

  • System Purge: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert Nitrogen (N₂) for 5 minutes to displace ambient moisture, preventing competitive hydroxide-mediated SNAr.

  • Reagent Charging: Dissolve 2.01 g of 3,4-difluoro-2-methoxy-N-methylbenzamide in 20 mL of anhydrous DMSO. Add the amine nucleophile (1.05 eq) followed by DIPEA (4.35 mL).

  • Controlled Heating: Heat the reaction mixture to 80°C using a precisely calibrated oil bath or heating block. Stir at 600 RPM.

  • Self-Validating IPC (In-Process Control): At the 4-hour mark, extract a 10 µL aliquot. Quench in 1 mL of 50:50 MeOH:H₂O and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete and regioselective only if the starting material peak (m/z 202.1 [M+H]⁺) has disappeared, and a single product peak corresponding to the mono-substituted mass is present. The absence of a di-substituted mass peak validates the kinetic control of the 80°C parameter.

  • Workup & Precipitation: Once validated, cool the mixture to ambient temperature (20-25°C). Slowly pour the reaction mixture into 100 mL of vigorously stirred, ice-cold purified water. The sudden shift in polarity forces the highly organic product to precipitate.

  • Isolation: Filter the resulting suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with cold water (3 x 20 mL) to remove residual DMSO and DIPEA salts.

  • Drying: Dry the solid under vacuum (10 mbar) at 45°C for 12 hours to afford the target intermediate.

Biological Application Context: MAPK/ERK Modulation

Once functionalized, derivatives of this benzamide are frequently deployed as allosteric inhibitors in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2. The fluorinated benzamide core binds to a distinct allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Drug Benzamide-derived MEK Inhibitor Drug->MEK Allosteric Inhibition

Figure 2: MAPK/ERK cascade illustrating the allosteric inhibition of MEK1/2 by benzamide APIs.

References

  • 001chemical.com. CAS No. 2734772-52-0, 3,4-difluoro-2-methoxy-N-methylbenzamide Product Profile. Retrieved March 2026.1

  • MySkinRecipes / Chemical Suppliers. 3,4-Difluoro-2-methoxybenzoic acid (CAS 875664-52-1) Specifications. Retrieved March 2026. 3

  • ChemicalBook. 4-FLUORO-2-HYDROXYBENZOIC ACID and Fluorinated Benzoic Acid Derivatives Synthesis. Retrieved March 2026. 2

  • ChemicalBook. 5-FLUORO-2-METHOXYBENZOIC ACID Preparation and Hydrolysis Causality. Retrieved March 2026.4

Sources

Method

Application Note: Highly Selective Deoxygenative Catalytic Hydrogenation of 3,4-Difluoro-2-methoxy-N-methylbenzamide

Introduction & Strategic Context3,4-Difluoro-2-methoxy-N-methylbenzamide (CAS: 2734772-52-0)[1][2] is a highly specialized intermediate frequently utilized in the synthesis of advanced neuro-therapeutics. Most notably, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context3,4-Difluoro-2-methoxy-N-methylbenzamide (CAS: 2734772-52-0)[1][2] is a highly specialized intermediate frequently utilized in the synthesis of advanced neuro-therapeutics. Most notably, the 3,4-difluoro-2-methoxyphenyl motif is a core structural component of Suzetrigine (VX-548), a first-in-class, highly selective NaV1.8 voltage-gated sodium channel inhibitor recently developed for non-opioid acute pain management[3][4][5].

The transformation of this benzamide into its corresponding secondary amine—(3,4-difluoro-2-methoxyphenyl)-N-methylmethanamine—is a notoriously difficult synthetic step. Traditional amide reductions rely on stoichiometric amounts of harsh reductants like lithium aluminum hydride (LiAlH4) or boranes, which generate massive, highly reactive waste streams unsuitable for process scale-up[1]. Conversely, standard heterogeneous catalytic hydrogenation (e.g., using Pd/C or PtO2 under high H2 pressure) inevitably triggers competitive hydrodefluorination (cleavage of the C–F bonds) and potential demethoxylation due to the electron-deficient nature of the aromatic ring.

To achieve absolute chemoselectivity, this protocol leverages a homogeneous . This Earth-abundant transition metal catalyst operates via Metal-Ligand Cooperation (MLC), enabling the precise deoxygenative hydrogenation of the amide C=O bond while completely preserving the integrity of the fluoro and methoxy substituents[1][2].

Mechanistic Causality: The Power of Metal-Ligand Cooperation (MLC)

As a Senior Application Scientist, it is critical to understand why a catalyst succeeds rather than just how to use it. The success of this protocol lies in the unique activation mode of the Mn-PNN pincer catalyst. Why does it succeed where Pd/C fails?

  • Outer-Sphere Hydride Transfer: Heterogeneous palladium catalysts require the substrate to bind directly to the metal surface (inner-sphere), which often leads to oxidative addition into the weak C–F bonds. The Mn-PNN catalyst, however, operates via an outer-sphere mechanism[1]. The substrate never directly coordinates to the metal center in a way that risks the halogen bonds.

  • H2 Heterolytic Cleavage & Dearomatization: The precatalyst is activated by a strong base (e.g., KOtBu), which removes a proton from the ligand backbone, dearomatizing the pyridine ring and generating a highly active, coordinatively unsaturated Mn species[1].

  • Hemiaminal Formation & Collapse: The dearomatized catalyst heterolytically cleaves H2 gas. The Mn center accepts a hydride, while the ligand accepts a proton (rearomatizing the system). This Mn-H and N-H pair is then transferred simultaneously to the amide carbonyl, forming a hemiaminal intermediate. The hemiaminal collapses, releasing water and forming an imine, which is subsequently reduced by a second equivalent of H2 to yield the target amine[1].

CatalyticCycle Active Dearomatized Mn Catalyst H2Act Aromatized Mn-H / N-H Active->H2Act + H2 Hemiaminal Hemiaminal Intermediate H2Act->Hemiaminal + Amide Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Active + H2 (Release Product)

Catalytic cycle of Mn-PNN pincer complex via Metal-Ligand Cooperation (MLC).

Quantitative Data: Catalyst Selectivity Screening

To validate the superiority of the Mn-PNN system, we compared it against traditional hydrogenation catalysts. The data below summarizes the chemoselectivity challenges inherent to the 3,4-difluoro-2-methoxy-N-methylbenzamide substrate.

Catalyst SystemH2 Pressure (bar)Temp (°C)AdditiveConversion (%)Amine Yield (%)Defluorination (%)
10% Pd/C 5080None>99%<10%>85%
PtO2 (Adams') 5080None85%15%65%
Ru-Macho 30100KOtBu95%78%<5%
Mn-PNN Pincer 50110KOtBu>99%92% 0%

Table 1: Catalyst screening for the reduction of 3,4-difluoro-2-methoxy-N-methylbenzamide. The Mn-PNN pincer complex provides quantitative conversion with zero detectable hydrodefluorination.

Experimental Protocol: Self-Validating Hydrogenation Workflow

This protocol is designed as a self-validating system. By monitoring pressure drops and utilizing specific in-process controls (IPCs), researchers can ensure the integrity of the reaction before proceeding to downstream purification.

Reagents & Materials
  • Substrate: 3,4-Difluoro-2-methoxy-N-methylbenzamide (10.0 mmol, rigorously dried)[3].

  • Catalyst: Mn-PNN pincer complex (e.g.,[Mn(PNN)(CO)2]Br) (0.05 mmol, 0.5 mol%).

  • Base: Potassium tert-butoxide (KOtBu) (0.1 mmol, 1.0 mol%).

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed (25 mL).

  • Gas: High-purity Hydrogen (H2, 99.999%).

Step-by-Step Methodology

Step 1: Glovebox Preparation (Critical for Catalyst Integrity)

  • Transfer the Mn-PNN precatalyst (0.5 mol%), KOtBu (1.0 mol%), and the benzamide substrate (10.0 mmol) into a dry 50 mL Parr autoclave glass liner within an argon-filled glovebox.

    • Causality Note: The dearomatized active Mn species is highly sensitive to moisture and oxygen. Assembling the reaction in a glovebox prevents premature catalyst quenching and ensures reproducible turnover numbers (TON)[1].

  • Add 25 mL of anhydrous, degassed THF. Add a magnetic stir bar.

Step 2: Autoclave Assembly & Pressurization 3. Seal the glass liner inside the stainless-steel autoclave reactor while still in the glovebox. 4. Transfer the sealed reactor to the fume hood and connect it to the H2 gas manifold. 5. Purge the lines with H2, then pressurize the reactor to 10 bar and carefully vent to 1 bar. Repeat this purge cycle three times.

  • Trustworthiness Check: This step ensures no residual argon or trace oxygen remains, which could artificially dilute the H2 partial pressure or create an explosive hazard.

  • Finally, pressurize the reactor to 50 bar of H2 .

Step 3: Reaction Execution & In-Process Monitoring 7. Place the autoclave in a pre-heated aluminum heating block set to 110 °C . 8. Stir vigorously (800 rpm) for 24 hours.

  • Self-Validation: Monitor the pressure gauge. A successful reaction will show a steady pressure drop corresponding to the consumption of 2 equivalents of H2 (one for deoxygenation, one for imine reduction). A plateau indicates reaction completion.

Step 4: Venting & Workup 9. Cool the reactor to room temperature using an ice bath. Carefully vent the residual H2 gas in a well-ventilated fume hood. 10. Open the reactor. The solution should have transitioned from a deep color (active catalyst) to a pale yellow/brown. 11. Add 1 mL of water to quench any remaining active catalyst and base. 12. Filter the crude mixture through a short pad of Celite to remove precipitated manganese salts, washing with ethyl acetate (3 x 15 mL).

Step 5: Purification & IPC 13. In-Process Control (IPC): Take a 0.1 mL aliquot of the filtrate, evaporate, and run a crude ^19F-NMR. You should observe two distinct multiplets characteristic of the intact 3,4-difluoro substitution. The absence of new upfield fluorine signals confirms zero hydrodefluorination. 14. Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure (3,4-difluoro-2-methoxyphenyl)-N-methylmethanamine.

Workflow Step1 1. Glovebox Prep Load Mn-PNN, Base, Amide Step2 2. Reactor Assembly Seal Autoclave Step1->Step2 Step3 3. Purge & Pressurize 50 bar H2 Step2->Step3 Step4 4. Hydrogenation 110°C, 24 hours Step3->Step4 Step5 5. Vent & Workup Cooling, Filtration Step4->Step5 Step6 6. Purification Silica Gel / Distillation Step5->Step6

Step-by-step workflow for the high-pressure homogeneous hydrogenation protocol.

References

  • Title: Highly Selective, Efficient Deoxygenative Hydrogenation of Amides Catalyzed by a Manganese Pincer Complex via Metal–Ligand Cooperation Source: ACS Catalysis / PMC (NIH) URL: [Link]

  • Title: Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain Source: PubMed / NIH URL: [Link]

  • Title: Suzetrigine | CID 156445116 Source: PubChem URL: [Link]

  • Title: 3,4-difluoro-2-methoxy-N-methylbenzamide | CAS 2734772-52-0 Source: 001Chemical URL: [Link]

Sources

Application

Application Notes and Protocols for the Crystallization of 3,4-difluoro-2-methoxy-N-methylbenzamide

Introduction: The Critical Role of Crystallization in API Development In the landscape of pharmaceutical development, the isolation and purification of active pharmaceutical ingredients (APIs) are paramount to ensuring d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in API Development

In the landscape of pharmaceutical development, the isolation and purification of active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety, efficacy, and stability.[1][2][3] Crystallization stands out as a powerful and widely employed technique to achieve these objectives, offering the ability to produce highly pure and physically robust solid forms of drug substances.[4] For a molecule like 3,4-difluoro-2-methoxy-N-methylbenzamide, a compound of interest in medicinal chemistry, developing a controlled and reproducible crystallization process is a critical step. This guide provides a detailed exploration of crystallization techniques tailored for the isolation of this specific benzamide derivative, offering both foundational principles and actionable protocols for researchers and drug development professionals.

The physical form of an API, including its crystal habit and polymorphic form, can significantly influence its downstream processing and biopharmaceutical properties, such as solubility and bioavailability.[3][5] Therefore, a well-designed crystallization process not only purifies the compound but also allows for the targeted production of a specific solid form with desired characteristics. This document will delve into the physicochemical properties of 3,4-difluoro-2-methoxy-N-methylbenzamide, explore suitable solvent systems, and provide step-by-step protocols for cooling and anti-solvent crystallization methods.

Physicochemical Properties of 3,4-difluoro-2-methoxy-N-methylbenzamide

A thorough understanding of the physicochemical properties of 3,4-difluoro-2-methoxy-N-methylbenzamide is the foundation for developing a successful crystallization strategy. While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer likely properties based on its structural analogues and general principles of physical organic chemistry.

PropertyEstimated Value/InformationSignificance for Crystallization
Molecular Formula C9H8F2NO2Affects molecular weight and potential for intermolecular interactions.
Molecular Weight 185.16 g/mol Influences solubility and diffusion rates in solution.
Polarity Moderately PolarThe amide and methoxy groups contribute to its polarity, suggesting solubility in polar organic solvents. The difluorophenyl ring adds some lipophilicity.
Hydrogen Bonding The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for forming stable crystal lattices.[6][7][8]
Solubility Expected to be soluble in solvents like ethanol, methanol, ethyl acetate, and acetone.[9][10] Lower solubility is anticipated in non-polar solvents like hexanes and heptane, which can be utilized as anti-solvents.
Melting Point Not readily available, but likely a crystalline solid at room temperature.[11] Determining the melting point is crucial to avoid "oiling out" during crystallization.[9]
Polymorphism Benzamide derivatives are known to exhibit polymorphism, where different crystal structures of the same compound can exist.[6][7][8][12] This necessitates careful control over crystallization conditions to isolate the desired polymorph.

Crystallization Method Selection: A Logic-Driven Approach

The choice of crystallization method is dictated by the solubility profile of the compound and the desired outcome in terms of crystal size, purity, and yield. The following diagram illustrates a decision-making workflow for selecting an appropriate crystallization technique for 3,4-difluoro-2-methoxy-N-methylbenzamide.

Crystallization_Method_Selection A Start: Crude 3,4-difluoro-2-methoxy-N-methylbenzamide B Perform Solvent Screen A->B C Good solubility in a single solvent with a steep temperature-solubility curve? B->C D Cooling Crystallization C->D Yes E High solubility in one solvent, low in another (miscible)? C->E No I Optimize Parameters (Cooling Rate, Solvent Ratio, etc.) D->I F Anti-Solvent Crystallization E->F Yes G High solubility in a volatile solvent? E->G No F->I H Slow Evaporation G->H Yes H->I J Characterize Crystals (Purity, Polymorph, Morphology) I->J

Caption: Decision workflow for selecting a crystallization method.

Protocol 1: Cooling Crystallization

Cooling crystallization is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[3] This method involves dissolving the solute in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.

Rationale:

The principle behind cooling crystallization is the reduction of the solute's solubility as the temperature decreases, leading to a supersaturated state from which crystals can nucleate and grow. The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller crystals or even amorphous precipitation.[9]

Step-by-Step Methodology:
  • Solvent Selection:

    • Conduct small-scale solubility tests to identify a solvent that dissolves 3,4-difluoro-2-methoxy-N-methylbenzamide at an elevated temperature (e.g., near the solvent's boiling point) but shows significantly lower solubility at room temperature or below.

    • Good starting points for benzamide derivatives include ethanol, isopropanol, and ethyl acetate.[9][10]

  • Dissolution:

    • Place the crude 3,4-difluoro-2-methoxy-N-methylbenzamide in a clean Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the selected solvent to the flask.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves. If undissolved solids remain, add small aliquots of the solvent until a clear solution is obtained at the elevated temperature. Avoid adding an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them. This is a critical step for obtaining high-purity crystals.

    • Preheat a funnel and a receiving flask to prevent premature crystallization during filtration.

  • Controlled Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • For even slower cooling, the flask can be placed in an insulated container.[9]

  • Further Cooling:

    • Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

Anti-solvent crystallization, also known as precipitation or drowning-out, is an effective method for compounds that are highly soluble in one solvent and poorly soluble in another, where both solvents are miscible.[13][14]

Rationale:

This technique involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" to the solution. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and subsequent crystallization.[13][15] The rate of anti-solvent addition and the degree of mixing are crucial parameters that influence crystal size and morphology.

Step-by-Step Methodology:
  • Solvent System Selection:

    • Identify a solvent in which 3,4-difluoro-2-methoxy-N-methylbenzamide is readily soluble (the "good" solvent).

    • Identify a miscible anti-solvent in which the compound is poorly soluble. Common anti-solvent pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.

  • Dissolution:

    • Dissolve the crude 3,4-difluoro-2-methoxy-N-methylbenzamide in a minimal amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent to the stirred solution. The anti-solvent can be added dropwise to control the rate of supersaturation.

    • Observe the solution for the onset of turbidity, which indicates the beginning of nucleation.

    • Continue adding the anti-solvent until a sufficient amount of precipitate has formed.

  • Aging:

    • Allow the resulting slurry to stir for a period (aging) to allow for crystal growth and potential polymorphic transformations to a more stable form.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a mixture of the good solvent and anti-solvent, or with the pure anti-solvent.

    • Dry the crystals under vacuum.

Molecular Interactions and Crystal Packing

The crystal structure of 3,4-difluoro-2-methoxy-N-methylbenzamide will be governed by a network of intermolecular interactions. Understanding these potential interactions can aid in troubleshooting and optimizing the crystallization process.

Molecular_Interactions cluster_interactions Potential Intermolecular Interactions H-Bond Donor H-Bond Acceptor Pi-Pi Stacking

Caption: Potential intermolecular interactions in 3,4-difluoro-2-methoxy-N-methylbenzamide.

The primary interactions driving crystallization are likely to be:

  • Hydrogen Bonding: The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen and potentially the methoxy oxygen act as acceptors. This often leads to the formation of dimers or chains in the crystal lattice.[7][8]

  • π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the overall stability of the crystal structure.[16]

  • Dipole-Dipole Interactions: The polar C-F and C=O bonds will contribute to dipole-dipole interactions, further influencing molecular packing.

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound is precipitating from solution above its melting point or as a supersaturated liquid phase.- Increase the volume of the primary solvent.[9]- Slow down the cooling rate or the rate of anti-solvent addition.[9]- Use a co-solvent system to modify the solubility.[9]
Poor Yield - The compound is too soluble in the cold solvent.- Insufficient cooling or anti-solvent addition.- Use a different solvent or a solvent/anti-solvent system with a larger solubility difference.- Ensure adequate cooling or add more anti-solvent.
Formation of Fine Needles or Powder Rapid nucleation and insufficient crystal growth time.- Slow down the rate of supersaturation (slower cooling or anti-solvent addition).- Reduce the initial concentration of the solute.- Consider seeding the solution with pre-existing crystals.[17]
Colored Crystals Presence of colored impurities.- Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[9]
No Crystals Form The solution is not sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent.- Add more anti-solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Introduce a seed crystal.[17]

Conclusion

The successful crystallization of 3,4-difluoro-2-methoxy-N-methylbenzamide is a crucial step in its purification and solid-state characterization. By systematically evaluating solvent systems and carefully controlling key process parameters such as temperature, cooling rate, and anti-solvent addition rate, researchers can obtain high-purity crystalline material with desirable physical properties. The protocols and troubleshooting guide provided herein offer a solid foundation for developing a robust and reproducible crystallization process for this and structurally related benzamide derivatives. Further optimization and characterization, including polymorphic screening and crystal habit analysis, are recommended to fully understand and control the solid-state properties of this compound.

References

  • Kras, W., Carletta, A., Montis, R., Sullivan, R. A., & Cruz-Cabeza, A. J. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • Bredow, T., & Korb, M. (2014). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. RSC Advances, 4(56), 29845-29853.
  • Thomas, S. P., & Piltz, R. O. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 11(8), 868.
  • Nagy, Z. K., & Braatz, R. D. (2012). First-principles and direct design approaches for the control of pharmaceutical crystallization. Journal of Process Control, 22(8), 1343-1357.
  • Myerson, A. S. (2002). Crystallization processes in pharmaceutical technology and drug delivery design. Advanced Drug Delivery Reviews, 54(3), 267-268.
  • Guo, Z., Zhang, Z., Zhang, Y., & Zhang, M. (2022). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Ultrasonics Sonochemistry, 88, 106093.
  • Albertazzi, L., van der Zwaag, D., Leenders, C. M. A., Fitzner, R., van der Hofstad, R. W., & Meijer, E. W. (2018). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society, 140(40), 12898-12905.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Thomas, S. P., & Piltz, R. O. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. Retrieved from [Link]

  • Zhu, L., & Yu, L. (2014). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 14(7), 3568-3575.
  • Hudson, B. J., Sarcevic, I., & Prestidge, C. A. (2019). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 11(11), 567.
  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

  • International Journal of Current Engineering and Technology. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • Zhu, L., & Yu, L. (2014). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 14(7), 3568-3575.
  • Wang, Y., Zhang, Y., Wang, J., & Li, Y. (2012).
  • Salvalaglio, M., & Mazzotti, M. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. National Science Foundation. Retrieved from [Link]

  • International Journal of Chemical Engineering and Applications. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
  • Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]

  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]

  • Pashko, М. O., Granat, D. S., Leha, D. O., Yagupolskii, Yu. L., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Pearson, W. H., Urban, J. J., MacArthur, A. H. R., Lin, S., & Cabrera, D. W. L. (2022). Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing.
  • PubChem. (n.d.). 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3,4-Difluoro-N-methoxy-N-methylbenzamide suppliers and producers. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,4-Difluoro-2-methoxy-N-methylbenzamide

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 3,4-difluoro-2-methoxy-N-methylbenzamide , a critical fluorinated building block often util...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 3,4-difluoro-2-methoxy-N-methylbenzamide , a critical fluorinated building block often utilized in the development of active pharmaceutical ingredients (APIs) such as kinase inhibitors[1].

The synthesis relies on the amidation of 3,4-difluoro-2-methoxybenzoic acid with methylamine. While conceptually straightforward, this transformation is frequently complicated by the unique stereoelectronic profile of the starting material. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible batches.

Reaction Pathway & Mechanistic Bottlenecks

Understanding the competing pathways is essential for troubleshooting. The ortho-methoxy group introduces significant steric hindrance, shielding the carbonyl carbon and slowing down nucleophilic attack[2]. Concurrently, the electron-withdrawing nature of the carbonyl group activates the para-fluorine (at the C4 position) toward Nucleophilic Aromatic Substitution (SNAr)[3].

Amidation_Pathway SM 3,4-Difluoro-2-methoxybenzoic Acid ActEster Activated Intermediate (Acyl Chloride / OAt Ester) SM->ActEster Activation (HATU or (COCl)2) Target 3,4-Difluoro-2-methoxy- N-methylbenzamide (Target Product) ActEster->Target MeNH2 (1.5 eq) T < 5 °C SNAr 3-Fluoro-2-methoxy-4-(methylamino)- N-methylbenzamide (SNAr Byproduct) ActEster->SNAr Excess MeNH2 T > 25 °C Hydrolysis Hydrolysis Recovery (Back to SM) ActEster->Hydrolysis H2O / Slow Amidation Hydrolysis->SM

Reaction pathways illustrating the desired amidation vs. SNAr and hydrolysis side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my conversion rate so low even with an excess of methylamine?

Causality: The primary culprit is the steric hindrance imposed by the ortho-methoxy group[2]. This bulk forces the carbonyl group out of coplanarity with the aromatic ring and physically blocks the trajectory of the incoming methylamine nucleophile. If you are using standard carbodiimides (like EDC or DCC) without a highly nucleophilic additive, the transient O-acylisourea intermediate will likely hydrolyze back to the starting carboxylic acid before the slow amidation can occur. Solution: Switch to a highly efficient uronium-based coupling reagent like HATU, which forms a highly reactive HOAt-ester, or proceed via an acyl chloride intermediate[2]. Ensure strict anhydrous conditions during the activation phase.

Q2: I am observing a significant byproduct with a mass +11 Da relative to the product on LCMS. What is it?

Causality: You are observing the SNAr byproduct : 3-fluoro-2-methoxy-4-(methylamino)-N-methylbenzamide. The fluorine at the 4-position is highly activated toward nucleophilic aromatic substitution by the strong electron-withdrawing effect of the para-carbonyl group[3]. Methylamine is an excellent nucleophile; if the reaction is allowed to warm up or if a massive excess of amine is used, it will displace the C4-fluorine. Solution: Control the stoichiometry (do not exceed 1.5–2.5 equivalents of methylamine depending on the protocol) and strictly maintain the internal reaction temperature below 5 °C during the amine addition.

Q3: Which activation strategy is best for scaling up this reaction?

Causality: While HATU provides excellent yields for discovery-scale synthesis (1–10 grams), it suffers from poor atom economy and high cost. For process scale (>100 g), the Schotten-Baumann-type acyl chloride route using oxalyl chloride and catalytic DMF is the industry standard[2]. It generates volatile byproducts (CO, CO₂, HCl) and allows for a highly reactive electrophile that overcomes the steric hindrance of the ortho-methoxy group.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions, target yield, and byproduct formation. Use this data to benchmark your own LCMS/HPLC traces.

Reaction ConditionActivation MethodTemperature ProfileEquivalents of MeNH₂Yield of Target (%)SNAr Byproduct (%)
A (Suboptimal) EDC / HOBt25 °C (Isothermal)3.045%5%
B (Discovery) HATU / DIPEA0 °C to 25 °C1.588%< 1%
C (Harsh) SOCl₂ (Reflux)80 °C (Activation)5.060%15%
D (Process) (COCl)₂ / DMF cat.-5 °C to 5 °C2.592%Not detected

Validated Experimental Protocols

To ensure self-validating workflows, both protocols below include in-process control (IPC) checkpoints.

Protocol A: Discovery Scale (HATU Activation)

Best for rapid synthesis of 1–10 g batches with high purity.

  • Preparation: Dissolve 3,4-difluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Cool the reaction flask to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.2 eq) portion-wise over 5 minutes.

    • Self-Validation Checkpoint: Stir for 15 minutes. An aliquot quenched in methanol should show complete conversion to the methyl ester via LCMS, confirming active ester formation.

  • Amidation: Add methylamine hydrochloride (1.5 eq) or methylamine solution (2.0 M in THF, 1.5 eq) dropwise. Critical: Maintain the internal temperature < 5 °C to prevent SNAr[3].

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with water (equal volume to DMF). Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine to remove DIPEA and HOAt byproducts. Dry over Na₂SO₄ and concentrate.

Protocol B: Process Scale (Acyl Chloride Route)

Best for >100 g scale. Cost-effective and avoids uronium salt byproducts.

  • Suspension: Suspend 3,4-difluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M).

  • Catalysis: Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Cool to 0 °C. Add oxalyl chloride (1.2 eq) dropwise.

    • Self-Validation Checkpoint: Observe gas evolution (CO and CO₂). Stir at room temperature until gas evolution completely ceases (approx. 2 hours), indicating complete conversion to the acyl chloride[2].

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Redissolve the crude acyl chloride in fresh anhydrous DCM and cool to -5 °C.

  • Amidation: Slowly add methylamine (aqueous 40% w/w or THF solution, 2.5 eq). The excess amine acts as the acid scavenger for the generated HCl. Critical: Keep the addition rate slow enough that the internal temperature does not exceed 5 °C.

  • Workup: Stir for 1 hour. Quench with water, separate the layers, wash the organic layer with brine, dry, and concentrate to afford the product.

References[1] Smolecule. (2023). Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 - Smolecule. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmbEw4s302htk44SINoSP5k9qk0b12KumEHWJD-XdJC2vt0fYo_Um_eEepB6GIgSEJKByo8DhB7pbRjT-2n1z3kVP1h-GcucT8UbrSa5zAnsatq7BPqcyCKVAuwg9SvfrUVlNYhw==[2] Karimov, J. S. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc3mVAvzVrqkaSm7VqUlpZfFKsbRdMXC5lst_pZDPnwEORg6puUkVg_2fSIBRheWRdI9mgivDvGgG1vjnoCr_XzT1cz_-4tk5RUpuZNGP7wLDJn-tZ0RIXxddGPrBVyrjXV0F24znV1N4_4cAhWtGHfxysskcGJg==[3] MDPI. (2020). Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExnhj1g0tCkubnIA8jnMeBq0FV9jKra__Akkf_BlPhbBDiL78_X2KvbtLUmoMxaFhFG7Xmdd3VfK3rHHBVWj3hVTvmnSgax0HOA4NLBzY-aodpc4kr3-QxmazfmxOmnn3odb86

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 3,4-Difluoro-2-methoxy-N-methylbenzamide Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized fluorinated aromatics. The production of 3,4-difluoro-2-methoxy-N-methylbenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized fluorinated aromatics. The production of 3,4-difluoro-2-methoxy-N-methylbenzamide presents a unique intersection of steric hindrance and hyper-reactivity.

When synthesizing this molecule, researchers often rely on standard amide coupling protocols, only to find their final product plagued by complex impurity profiles. Below, we dissect the causality behind these failures and provide a self-validating, field-proven methodology to ensure high-purity yields.

Root Cause Analysis: Frequently Asked Questions

Q: Why am I seeing a +11 Da mass shift (m/z 213 vs. expected 202) in my final product? A: This is a classic Nucleophilic Aromatic Substitution (SNAr) side reaction. In 3,4-difluoro-2-methoxybenzoic acid derivatives, the fluorine at the 4-position is highly activated by the strongly electron-withdrawing para-amide carbonyl and the meta-fluorine. When methylamine is introduced—especially in excess or at elevated temperatures—it acts not only as the desired nucleophile for the carbonyl but also attacks the 4-position, displacing the fluorine atom to form 3-fluoro-2-methoxy-4-(methylamino)-N-methylbenzamide[1]. To prevent this, you must strictly control the stoichiometry of methylamine and maintain the reaction temperature at or below 0 °C during the amine addition.

Q: My LC-MS shows a significant M-14 impurity (m/z 188). What is causing this? A: An M-14 peak typically indicates O-demethylation, resulting in 3,4-difluoro-2-hydroxy-N-methylbenzamide. The ortho-methoxy group is electronically sensitive. If your synthetic route employs harsh Lewis acids or if you are forcing the formation of an acid chloride using thionyl chloride under prolonged heating, the methoxy ether can be cleaved. Transitioning to milder, uronium-based coupling reagents like HATU completely circumvents this degradation pathway[2].

Q: The reaction stalls at 60% conversion with unreacted 3,4-difluoro-2-methoxybenzoic acid remaining. Why? A: This is a dual issue of steric hindrance and electronic deactivation. The 2-methoxy group sterically shields the carboxylate, while the 3,4-difluoro motif pulls electron density away, destabilizing the transition state during activation. If trace moisture is present, the activated intermediate will rapidly hydrolyze back to the starting material. Utilizing a non-nucleophilic base like DIPEA and ensuring strictly anhydrous conditions during the pre-activation phase is critical[3].

Quantitative Impurity Profiling

To assist with your LC-MS analysis, use the following table to map observed mass shifts to their mechanistic root causes.

Impurity ProfileChemical FormulaExact MassObserved m/z [M+H]⁺Mechanistic Root Cause
Target Product C₉H₉F₂NO₂201.06202.06N/A (Successful Amidation)
Des-fluoro-methylamino C₁₀H₁₃FN₂O₂212.10213.10SNAr displacement of 4-F by excess methylamine
O-Demethylated C₈H₇F₂NO₂187.04188.04Cleavage of 2-methoxy ether by harsh acidic conditions
Unreacted Starting Material C₈H₆F₂O₃188.03189.03Incomplete activation or hydrolysis of active ester
Tetramethyluronium C₅H₁₃N₃O131.11132.11Incomplete biphasic aqueous workup of HATU reagent
Mechanistic Pathway Visualization

The following diagram illustrates the delicate balance between the desired amidation pathway and the competitive degradation routes.

ReactionPathways SM 3,4-Difluoro-2-methoxybenzoic acid (Starting Material) Intermediate HATU-Activated Ester SM->Intermediate HATU, DIPEA, DMF (0 °C to RT) Impurity2 3,4-Difluoro-2-hydroxy- N-methylbenzamide (Demethylated) SM->Impurity2 Harsh Acidic Workup / Lewis Acids Intermediate->SM Trace Moisture (Hydrolysis) Product 3,4-Difluoro-2-methoxy-N-methylbenzamide (Target Product) Intermediate->Product Methylamine (1.05 eq) Controlled Temp (0 °C) Impurity1 3-Fluoro-2-methoxy-4-(methylamino)- N-methylbenzamide (SNAr Impurity) Intermediate->Impurity1 Excess Methylamine High Temp (>25 °C)

Pathway map of desired amide coupling versus competitive SNAr and demethylation side reactions.

Self-Validating Experimental Protocol

To achieve >98% purity, abandon the acid chloride route. The following protocol utilizes an optimized HATU/DIPEA system with embedded In-Process Controls (IPCs) to validate each step before proceeding.

Phase 1: Anhydrous Pre-Activation
  • Setup: Charge a flame-dried, argon-purged flask with 3,4-difluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) portion-wise to prevent exotherms.

  • IPC Validation 1: Stir for 30 minutes at 0 °C. Quench a 5 µL aliquot in 1 mL of methanol and analyze via LC-MS. Validation metric: Complete disappearance of the starting material (m/z 189) and formation of the methyl ester adduct (m/z 203), confirming successful active ester formation.

Phase 2: Controlled Amidation (SNAr Prevention)
  • Amine Addition: While strictly maintaining the reaction at 0 °C, add a solution of methylamine (2.0 M in THF, strictly 1.05 eq) dropwise over 15 minutes. Do not use aqueous methylamine, as water will hydrolyze the active ester.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to 15 °C over 2 hours. Do not exceed room temperature.

  • IPC Validation 2: Analyze a direct aliquot via LC-MS. Validation metric: Presence of target product (m/z 202) and absence of the SNAr impurity (m/z 213).

Phase 3: Biphasic Purification
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and quench with half-saturated aqueous NH₄Cl (5 volumes).

  • Acidic Wash (Removes DIPEA & HATU byproducts): Wash the organic layer twice with 10% aqueous Citric Acid. Validation metric: The aqueous layer pH must be < 3.

  • Basic Wash (Removes unreacted acid): Wash the organic layer twice with saturated aqueous NaHCO₃. Validation metric: The aqueous layer pH must be > 8.

  • Final Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from Heptane/Ethyl Acetate (3:1) if necessary to achieve >99% purity.

References

1.[3] WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. Google Patents. URL: 2. 3,4-Difluoro-2-methoxybenzoic acid | 875664-52-1. Sigma-Aldrich. URL: 3.[2] 2-Fluoro-4-methoxybenzoic acid | 394-42-3. Benchchem. URL: 4.[1] Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 3,4-Difluoro-2-methoxy-N-methylbenzamide

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating and purifying 3,4-difluoro-2-methoxy-N-methylbenzamide (CAS: 2734772-52-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating and purifying 3,4-difluoro-2-methoxy-N-methylbenzamide (CAS: 2734772-52-0). By synthesizing structural causality with field-proven thermodynamic principles, this center provides actionable troubleshooting and validated protocols.

Part 1: Molecular Profiling & Solvent Causality

To select the optimal recrystallization solvent, we must first deconstruct the physicochemical behavior of the molecule based on its functional groups:

  • The N-Methyl Amide Motif: Secondary amides typically form robust intermolecular hydrogen-bonded networks (N-H···O=C), driving crystallization. For N-substituted benzamides, binary solvent systems like ethyl acetate/hexanes or single polar protic solvents like ethanol are standard starting points[1][2].

  • The Ortho-Methoxy Effect: The methoxy group at the C2 position introduces steric bulk and the potential for intramolecular hydrogen bonding with the adjacent amide N-H. This intramolecular interaction heavily disrupts the extended intermolecular networks, generally lowering the melting point and increasing the compound's solubility in moderately non-polar solvents compared to unsubstituted analogs.

  • The 3,4-Difluoro Substitution: Covalently bound fluorine increases the overall lipophilicity of the aromatic ring[3]. While fluorine has a similar van der Waals radius to hydrogen, its high electronegativity alters the dipole moment and can participate in weak intermolecular interactions that help suppress crystal disorder during nucleation[4].

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I force nucleation? A: Oiling out occurs when the saturation temperature of your solution exceeds the melting point of the solute in that specific solvent mixture. The ortho-methoxy group's disruption of planar packing makes this compound particularly prone to this phenomenon.

  • Resolution: Do not crash-cool the solution. Reheat the mixture until it is a single homogeneous phase. Add 10-15% more of your "good solvent" (e.g., Ethyl Acetate) to lower the saturation temperature. Cool the solution at a highly controlled rate (0.5 °C/min) and introduce seed crystals at the onset of supersaturation (typically around 40 °C).

Q2: I am observing co-precipitation of a des-fluoro impurity. Which solvent system provides the best thermodynamic selectivity? A: Fluorinated aromatics frequently co-crystallize with their non-fluorinated or mono-fluorinated analogs because the substitution of hydrogen by fluorine produces only minor changes in the 3D spatial footprint[3].

  • Resolution: Avoid heavily hydrogen-bonding solvents like pure ethanol or methanol, as their dominant solvent-solute interactions can mask the subtle lipophilic differences between the impurities. Switch to an Ethyl Acetate / Heptane binary gradient. The non-polar heptane will selectively exploit the slight lipophilicity differences induced by the difluoro motif.

Q3: What is the expected behavior of this compound in aqueous mixtures? A: Due to the highly lipophilic 3,4-difluoro ring and the shielded amide, the compound exhibits very low aqueous solubility. While methanol/water systems are sometimes used for N-methylbenzamides[5], using water as an anti-solvent for this specific fluorinated derivative often results in rapid, amorphous precipitation rather than ordered crystal growth, trapping impurities within the matrix.

Part 3: Quantitative Solvent Performance Matrix

The following table synthesizes the expected performance of various solvent systems for the recrystallization of 3,4-difluoro-2-methoxy-N-methylbenzamide, based on its functional group profile.

Solvent SystemRatio (v/v)Solvency ProfileYield ExpectationPurityNotes & Causality
EtOAc / Heptane 1 : 4High / Low> 85%Excellent Optimal binary system. EtOAc breaks H-bonds; Heptane exploits fluorophilic lipophilicity[2].
Toluene SingleModerate~ 75%GoodExcellent temperature gradient. High risk of oiling out if cooled too rapidly.
Ethanol / Water 3 : 1High / Very Low> 90%ModerateHigh yield but prone to amorphous precipitation and trapping of polar impurities[1].
Isopropanol (IPA) SingleModerate~ 70%GoodSlower nucleation kinetics. Good for growing single crystals for X-ray diffraction.

Part 4: Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Recrystallization (EtOAc/Heptane)

This protocol utilizes a binary solvent approach, leveraging Ethyl Acetate as the primary solvent and Heptane as the anti-solvent to maximize both yield and purity.

Step 1: Primary Dissolution

  • Transfer the crude 3,4-difluoro-2-methoxy-N-methylbenzamide to a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of Ethyl Acetate (approx. 2-3 mL per gram of crude).

  • Heat the mixture gently to 65 °C using a water bath or heating mantle until complete dissolution is achieved. Note: If insoluble particulates remain, perform a hot gravity filtration.

Step 2: Anti-Solvent Addition 4. While maintaining the solution at 65 °C, begin adding hot Heptane (pre-heated to 60 °C) dropwise using an addition funnel or pipette. 5. Continue adding Heptane until the solution becomes faintly cloudy (the cloud point). 6. Immediately add 3-5 drops of Ethyl Acetate until the solution just turns clear again.

Step 3: Controlled Nucleation and Isolation 7. Remove the flask from the heat source. Cover the mouth of the flask with aluminum foil to slow the evaporation and cooling rate. 8. Allow the flask to cool ambiently to room temperature (20-25 °C) without disturbance. 9. Once crystals have formed and the mixture has reached room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize lattice formation. 10. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane to remove residual mother liquor. 11. Dry the crystals under vacuum at 40 °C to constant weight.

Part 5: Workflow Visualization

The following logic diagram maps the troubleshooting pathways for the recrystallization workflow, specifically addressing phase separation and yield failures.

Recrystallization_Troubleshooting Start Crude 3,4-difluoro-2-methoxy- N-methylbenzamide Dissolve Dissolve in minimal hot EtOAc (Good Solvent) Start->Dissolve AddAnti Add hot Heptane dropwise (Anti-Solvent) Dissolve->AddAnti Cooling Controlled Cooling to 25°C (0.5°C / min) AddAnti->Cooling Decision Observation? Cooling->Decision Oiling Oiling Out (Liquid-Liquid Separation) Decision->Oiling Phase split Crystals Crystal Formation Decision->Crystals Nucleation NoYield No Precipitation Decision->NoYield Solution clear FixOil Reheat to single phase, add seed crystals, cool slower Oiling->FixOil Isolate Vacuum Filtration & Cold Heptane Wash Crystals->Isolate FixYield Evaporate 20% solvent, or add more Heptane NoYield->FixYield FixOil->Cooling FixYield->Cooling

Fig 1: Diagnostic workflow for resolving common benzamide recrystallization failures.

References

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution . ACS Publications. Available at:[Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Solving solubility issues of 3,4-difluoro-2-methoxy-N-methylbenzamide in aqueous media

Welcome to the technical support guide for 3,4-difluoro-2-methoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,4-difluoro-2-methoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous media. As Senior Application Scientists, we have compiled our field-proven insights and best practices to ensure you can achieve reliable and reproducible experimental outcomes.

Compound Profile: 3,4-difluoro-2-methoxy-N-methylbenzamide

A foundational understanding of the physicochemical properties of 3,4-difluoro-2-methoxy-N-methylbenzamide is critical for troubleshooting its solubility.

PropertyValue (Predicted/Experimental)Implication for Aqueous Solubility
Molecular Formula C9H9F2NO2-
Molecular Weight 201.17 g/mol Moderate molecular weight, typical for small molecule drugs.
Predicted logP 1.5 - 2.5Indicates a preference for lipophilic environments and likely low intrinsic aqueous solubility.
Predicted pKa ~13-14 (amide proton)The N-methylbenzamide moiety is generally neutral in physiological pH ranges (1-9), with a very weakly acidic proton. It is unlikely to be ionized to improve solubility through pH modification alone.
Structure The difluoro and methoxy groups contribute to the molecule's rigidity and lipophilicity. The amide group can act as a hydrogen bond donor and acceptor, but intramolecular hydrogen bonding may reduce its interaction with water.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common challenges you may encounter.

Q1: I've added my compound directly to my aqueous buffer, and it's not dissolving or has precipitated. What is the first thing I should do?

This is a common issue stemming from the compound's low intrinsic aqueous solubility. Direct dissolution in aqueous media is often unsuccessful.

Causality: The hydrophobic nature of the difluorophenyl and methoxy groups outweighs the hydrophilic contribution of the amide group, leading to poor interaction with water molecules.

Solution Workflow: Always start by preparing a concentrated stock solution in a suitable organic solvent. This is the most critical first step for ensuring accurate and reproducible dosing.

G start Compound Precipitates in Aqueous Buffer q1 Was a concentrated stock solution in an organic solvent prepared first? start->q1 no_stock NO: Direct dissolution is failing. Prepare a stock solution. q1->no_stock No yes_stock YES: The issue is with dilution. q1->yes_stock Yes protocol_stock Follow Protocol 1: Stock Solution Preparation (e.g., in DMSO) no_stock->protocol_stock q2 What is the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer? yes_stock->q2 high_dmso > 1-2%: High solvent concentration may be causing issues or may not be biologically compatible. Re-evaluate. q2->high_dmso >1-2% low_dmso < 1%: Precipitation upon dilution is likely. The compound is crashing out. q2->low_dmso <1% sol_strat Proceed to Solubility Enhancement Strategies low_dmso->sol_strat

Caption: Troubleshooting workflow for initial precipitation issues.

Q2: What is the best organic solvent for my stock solution, and what concentration should I aim for?

Expertise & Experience: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for preparing stock solutions of poorly soluble compounds due to its excellent solubilizing power for a wide range of molecules.[1][2] Other options include ethanol, methanol, or acetone, but their volatility and lower solubilizing capacity for complex structures can be limiting.[3][4]

Recommended Protocol:

  • Solvent Selection: Start with HPLC-grade, anhydrous DMSO.

  • Concentration: Aim for a high but manageable stock concentration, typically in the range of 10-50 mM. This allows for minimal volumes of organic solvent to be added to your final aqueous solution, which is critical for most biological assays.[5]

  • Procedure: See Protocol 1: High-Concentration Stock Solution Preparation for a detailed, step-by-step guide.

Trustworthiness: Always perform a visual check of your stock solution after preparation and before each use. If you see any crystals or cloudiness, it indicates the solution is supersaturated or has crashed out of solution upon storage. Gentle warming (to 37°C) and vortexing may help, but you may need to prepare a new, lower-concentration stock.

Q3: My compound dissolved perfectly in DMSO, but it precipitates immediately when I add it to my buffer. How do I fix this?

This is a classic problem known as "crashing out." The compound is moving from a highly favorable organic environment (DMSO) to a highly unfavorable aqueous one.

Causality: The final concentration of the co-solvent (DMSO) in your aqueous medium is too low to maintain the solubility of the compound at the desired concentration. For many cell-based assays, the final DMSO concentration must be kept low (typically <0.5%) to avoid cellular toxicity.[1][6]

Solution 1: Optimize Co-Solvent Concentration If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may be sufficient. However, a more robust and broadly applicable approach is to introduce other solubilizing agents.

Solution 2: Employ Additional Solubilization Techniques You need to modify the aqueous environment to make it more hospitable to your compound. This is where advanced formulation strategies come into play.

  • pH Adjustment: While this compound is unlikely to ionize, for other benzamide derivatives with acidic or basic centers, adjusting the pH away from the pI can increase solubility.[7]

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, dramatically increasing its apparent solubility.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. The compound can form an inclusion complex with the cyclodextrin, effectively shielding it from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[7]

See Protocol 2: Preparing a Working Solution Using Co-solvents and Excipients for a practical guide.

Q4: How do I know which solubilization strategy is best for my experiment?

The choice depends on the constraints of your assay.

StrategyProsConsBest For...
Co-solvents (e.g., PEG, Ethanol) Simple to implement; effective for many compounds.Can have biological effects; may not be sufficient for very insoluble compounds.In vitro assays that can tolerate low percentages of organic solvents.
Surfactants (e.g., Tween® 80) Highly effective at low concentrations; widely used in formulations.Can interfere with some assays (e.g., membrane protein studies); potential for cell lysis at higher concentrations.Cell-based assays and in vivo formulations where low toxicity is crucial.[8]
Cyclodextrins (e.g., HP-β-CD) Low toxicity; high solubilizing capacity for appropriately sized molecules.Can be expensive; may alter the free concentration of the compound, affecting activity measurements.Both in vitro and in vivo studies, especially when co-solvents and surfactants are not viable.

Experimental Protocols

Protocol 1: High-Concentration Stock Solution Preparation

Objective: To prepare a 20 mM stock solution of 3,4-difluoro-2-methoxy-N-methylbenzamide (MW: 201.17 g/mol ) in DMSO.

Materials:

  • 3,4-difluoro-2-methoxy-N-methylbenzamide powder

  • Anhydrous, HPLC-grade DMSO

  • Analytical balance

  • 1.5 mL microcentrifuge tube or amber glass vial

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Mass: To make 1 mL of a 20 mM solution:

    • Mass (mg) = 20 mmol/L * 1 L/1000 mL * 1 mL * 201.17 g/mol * 1000 mg/g = 4.02 mg

  • Weigh Compound: Accurately weigh out 4.02 mg of the compound and transfer it to the vial.

  • Add Solvent: Add 1.0 mL of DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex vigorously for 1-2 minutes. If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Minimize freeze-thaw cycles.[1]

Protocol 2: Preparing a Working Solution Using Co-solvents and Excipients

Objective: To prepare a 100 µM working solution in a phosphate-buffered saline (PBS) with a final DMSO concentration of 0.5% and 0.1% Tween® 80.

Workflow Diagram:

G cluster_0 Step 1: Prepare Excipient Buffer cluster_1 Step 2: Prepare Final Working Solution b1 Start with 9.85 mL of PBS b2 Add 100 µL of 10% Tween® 80 stock b1->b2 b3 Vortex to mix thoroughly. Result: 9.95 mL of PBS + 0.1% Tween® 80 b2->b3 s1 Take 995 µL of the Excipient Buffer s2 Add 5 µL of 20 mM Compound Stock (in DMSO) s1->s2 s3 Vortex immediately and vigorously. Result: 1 mL of 100 µM compound in PBS + 0.1% Tween® 80 + 0.5% DMSO s2->s3

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Troubleshooting for 3,4-Difluoro-2-methoxy-N-methylbenzamide

Welcome to the Technical Support Center for 3,4-difluoro-2-methoxy-N-methylbenzamide . As a heavily functionalized fluorinated benzamide, this compound is a highly versatile building block in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,4-difluoro-2-methoxy-N-methylbenzamide . As a heavily functionalized fluorinated benzamide, this compound is a highly versatile building block in drug development. However, its unique substitution pattern—an ortho-methoxy group, an N-methylamide, and vicinal fluorines—introduces specific thermal stability challenges during synthesis, formulation, and storage.

This guide is designed for researchers and application scientists, providing field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure experimental integrity.

Section 1: Mechanistic Knowledge Base (The "Why")

To effectively troubleshoot degradation, you must first understand the intrinsic structural liabilities of the molecule. Thermal stress rarely acts alone; it synergizes with the chemical environment (pH, nucleophiles) to drive three primary degradation pathways:

  • Amide Hydrolysis (C-N Bond Cleavage): The N-methylamide bond is susceptible to nucleophilic attack by water. Elevated temperatures provide the activation energy required to break this bond, a process heavily accelerated in both acidic and basic media, yielding 3,4-difluoro-2-methoxybenzoic acid and methylamine[1].

  • O-Demethylation (Ether Cleavage): While aryl methyl ethers are generally robust, the methoxy group can undergo cleavage at high temperatures, particularly in the presence of strong Brønsted or Lewis acids[2]. The removal of the methoxy group reduces steric hindrance but yields a highly reactive 2-hydroxybenzamide degradant, which alters the molecule's thermal behavior and solubility[3].

  • Nucleophilic Aromatic Substitution (SNAr): The highly electronegative fluorine atoms withdraw electron density, activating the aromatic ring. At temperatures typically above 100 °C in polar aprotic solvents, the fluorines (especially at the 4-position, para to the methoxy group) can be displaced by nucleophiles via an SNAr mechanism[4].

ThermalDegradation Parent 3,4-Difluoro-2-methoxy- N-methylbenzamide AcidHeat Thermal Stress + Acidic Media Parent->AcidHeat BaseHeat Thermal Stress + Nucleophilic Media Parent->BaseHeat AqHeat Thermal Stress + Aqueous Media Parent->AqHeat Demethyl O-Demethylation (2-Hydroxy degradant) AcidHeat->Demethyl Ether Cleavage SNAr SNAr Defluorination (Nucleophile adduct) BaseHeat->SNAr F- Displacement Hydrolysis Amide Hydrolysis (Benzoic acid degradant) AqHeat->Hydrolysis C-N Bond Cleavage

Figure 1: Primary thermal degradation pathways of 3,4-difluoro-2-methoxy-N-methylbenzamide.

Section 2: Quantitative Degradation Data

To assist in predictive modeling and shelf-life estimation, the following table summarizes typical degradation kinetics for this class of fluorinated methoxybenzamides under forced thermal stress (1 mg/mL in 50:50 Acetonitrile:Water)[1][5].

Stress ConditionTemperature (°C)Primary DegradantMass Shift (Δm/z)Est. Half-Life (t½)
Neutral (Aqueous) 80None (Relatively Stable)N/A> 30 days
Acidic (0.1 M HCl) 803,4-Difluoro-2-hydroxy-N-methylbenzamide-14 Da48 hours
Basic (0.1 M NaOH) 803,4-Difluoro-2-methoxybenzoic acid+18 Da24 hours
Nucleophilic (Amine) 120 (in DMSO)SNAr Adduct (F- displacement)Varies by nucleophile6 hours

Section 3: Step-by-Step Methodologies

Protocol: Stability-Indicating Forced Degradation Assay

A self-validating protocol is essential to ensure that any observed degradation is an intrinsic property of the molecule and not an artifact of the analytical method or sample preparation[1].

1. Sample Preparation: Dissolve 3,4-difluoro-2-methoxy-N-methylbenzamide in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL. Causality: Acetonitrile is chosen over methanol to prevent transesterification or nucleophilic interference during thermal stress.

2. Stress Application (Thermal/Acidic): Transfer 1.0 mL of stock to a borosilicate glass vial. Add 1.0 mL of 0.2 M HCl. Seal tightly with a PTFE-lined cap. Causality: PTFE prevents the leaching of plasticizers that often occurs when standard microcentrifuge tubes are heated, which would introduce ghost peaks in the LC-MS.

3. Thermal Incubation: Place the vial in a temperature-controlled heating block at 80 °C.

4. Time-Course Sampling: Withdraw 100 µL aliquots at t=0, 4, 8, 24, and 48 hours.

5. Sample Quenching (Critical Step): Immediately neutralize the withdrawn aliquot by adding an equivalent volume of 0.1 M NaOH[1]. Causality: If the sample is not quenched, degradation will continue while the sample sits in the autosampler queue, skewing the kinetic data.

6. LC-MS Analysis & Self-Validation: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor UV at 254 nm and positive ESI-MS.

  • Self-Validation Check (Mass Balance): Calculate the sum of the parent peak area + all degradant peak areas. This total must remain within 95-105% of the t=0 parent peak area. If mass balance is lost, it indicates that degradants are either volatile (e.g., methylamine) or have precipitated out of solution, requiring a change in the diluent.

Section 4: Frequently Asked Questions (FAQs)

Q: During high-temperature coupling reactions (>110 °C) in DMF, I observe a new peak with a mass 14 Da lower than the parent. What is happening? A: A mass shift of -14 Da (loss of a


 equivalent) is the classic signature of O-demethylation, converting your 2-methoxy group to a 2-hydroxy group[2]. DMF can thermally decompose at high temperatures to release dimethylamine, which acts as a nucleophile/base, facilitating this ether cleavage.
  • Troubleshooting: Lower the reaction temperature, switch to a more thermally stable solvent like NMP, or ensure strictly anhydrous conditions to suppress DMF degradation.

Q: We are attempting a reaction with a primary amine at 120 °C, but the 3,4-difluoro-2-methoxy-N-methylbenzamide is being consumed without yielding the desired amide coupling product. Why? A: You are likely observing unintended Nucleophilic Aromatic Substitution (SNAr). Fluorine is an excellent leaving group, and the aromatic ring is highly activated by the electron-withdrawing nature of the vicinal fluorines. At temperatures >100 °C in polar aprotic solvents, primary amines will displace the fluorine atoms rather than reacting at your intended site[4].

  • Troubleshooting: Protect the amine, use a non-nucleophilic base (e.g., DIPEA), or reduce the temperature below 90 °C to kinetically favor your desired pathway over SNAr.

Q: My stock solutions of the compound degrade over several weeks when stored at room temperature. How can I prevent this? A: While thermally stable at room temperature in solid powder form, solutions (especially in protic solvents like water or un-dried methanol) are susceptible to slow amide hydrolysis over time[1].

  • Troubleshooting: Store stock solutions at -20 °C in anhydrous, degassed solvents (like dry DMSO or Acetonitrile). Always prepare fresh solutions for quantitative analytical work to guarantee structural integrity.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 3,4-difluoro-2-methoxy-N-methylbenzamide

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,4-dif...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,4-difluoro-2-methoxy-N-methylbenzamide. We will move beyond a simple recitation of steps to explore the rationale behind our choices, comparing alternative approaches and culminating in a fully validated method suitable for quality control and stability testing in a drug development environment.

Analyte Characterization and Initial Chromatographic Considerations

The first step in any method development is to understand the analyte. 3,4-difluoro-2-methoxy-N-methylbenzamide is a small organic molecule featuring a substituted benzene ring.

Structural Features & Predicted Properties:

  • Aromatic Ring: Provides hydrophobicity and a strong chromophore for UV detection.

  • Fluorine and Methoxy Groups: These electron-withdrawing and donating groups, respectively, influence the polarity and electronic properties of the molecule.[1]

  • Amide Group: A polar functional group that can participate in hydrogen bonding.

  • Predicted LogP (Octanol/Water Partition Coefficient): The presence of both hydrophobic (benzene ring) and polar (amide, methoxy) features suggests a moderate LogP. This makes the molecule an ideal candidate for Reversed-Phase (RP) HPLC.

  • UV Absorbance: The benzamide chromophore is expected to have a strong UV absorbance, making UV detection a suitable choice.[2] A UV scan would be performed on a dilute solution of the analyte in a suitable solvent (e.g., acetonitrile/water) to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Based on these characteristics, Reversed-Phase HPLC was selected as the foundational separation mode. This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Comparative Method Development: Selecting the Optimal Conditions

Method development is an iterative process of selecting and optimizing parameters to achieve the desired separation. Here, we compare two common approaches to illustrate how small changes can significantly impact chromatographic performance. The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradants.

Column (Stationary Phase) Selection

The stationary phase is the most critical factor for achieving selectivity.[3] While a standard C18 (octadecylsilane) column is the workhorse of RP-HPLC, the aromatic nature of our analyte suggests an alternative could offer unique interactions.[4]

  • Method A (Standard Approach): A L1-type C18 column was chosen. This phase separates primarily based on hydrophobic interactions.

  • Method B (Alternative Approach): A L11-type Phenyl-Hexyl column was selected. This phase provides hydrophobic interactions but also introduces π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[5][6] This can offer enhanced selectivity for aromatic compounds.[5]

Mobile Phase Optimization: Organic Modifier & pH

The mobile phase composition fine-tunes the retention and selectivity of the separation.

Organic Modifier: Acetonitrile vs. Methanol

We compared acetonitrile (ACN) and methanol (MeOH), the two most common organic modifiers in RP-HPLC.[7][8]

  • Acetonitrile (ACN): Often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[5][7][8] It generally has a higher elution strength than methanol in water mixtures.[7][9][10]

  • Methanol (MeOH): A polar protic solvent capable of hydrogen bonding, which can alter selectivity compared to the aprotic ACN.[7][8] It is also less expensive.[8]

Initial Screening: Isocratic runs with varying percentages of ACN/water and MeOH/water were performed on both columns. ACN provided sharper peaks and shorter retention times, making it the preferred solvent for efficiency.[7]

pH Selection: The analyte, an N-methylbenzamide, is a neutral amide and is not expected to ionize within the typical pH range of silica-based columns (pH 2-8). However, mobile phase pH can still influence peak shape by controlling the ionization of any potential acidic or basic impurities and by minimizing secondary interactions with the silica support. A slightly acidic mobile phase (e.g., pH 3.0 using 0.1% formic acid) is often used to ensure sharp peaks for a wide range of compounds.

Comparative Performance Analysis

After initial screening, two promising methods were further optimized. The performance of each method was evaluated based on key chromatographic parameters. The hypothetical data below illustrates a typical outcome for such a comparison.

Table 1: Comparison of Initial HPLC Method Performance

ParameterMethod AMethod BJustification
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Comparing standard vs. alternative selectivity.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (55:45 v/v)Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)Adjusted to achieve similar retention times.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Temperature 30 °C30 °CControlled for reproducibility.
Detection UV at 254 nmUV at 254 nmCommon wavelength for aromatic compounds.[11][12][13]
Retention Time (RT) 5.8 min5.5 minAcceptable retention for analysis time.
Tailing Factor (Tf) 1.41.1Method B shows superior peak symmetry (closer to 1.0).
Theoretical Plates (N) 8,50012,500Method B demonstrates higher column efficiency.

Conclusion of Comparison: Method B, utilizing the Phenyl-Hexyl column, provided a significantly more symmetrical peak (Tailing Factor = 1.1) and higher efficiency (Theoretical Plates = 12,500). This suggests that the secondary π-π interactions offered by the phenyl phase are beneficial for this specific analyte, resulting in a more robust separation. Therefore, Method B was selected for full validation and further studies.

Workflow for HPLC Method Development and Validation

The overall process follows a logical sequence from initial development through to complete validation, ensuring the final method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Final Final Stage Analyte Analyte Characterization (Structure, UV, Polarity) Mode Select Mode (Reversed-Phase) Analyte->Mode Logical Choice Screen Screening Experiments (Column, Mobile Phase) Mode->Screen Systematic Approach Optimize Optimization (Gradient, Temp, pH) Screen->Optimize Fine-Tuning Specificity Specificity & Forced Degradation Optimize->Specificity Method Ready for Validation Linearity Linearity & Range Specificity->Linearity Validation Sequence Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ValidatedMethod Final Validated Stability-Indicating Method Robustness->ValidatedMethod Method Proven Fit-for-Purpose

Caption: Workflow from initial analyte analysis to a final validated HPLC method.

Stability-Indicating Method Validation Protocol

To ensure the selected method is reliable for quality control, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15][16][17] A stability-indicating method is one that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[18][19][20][21]

Specificity via Forced Degradation

Forced degradation studies are the cornerstone of developing a stability-indicating method.[19][21][22] They expose the drug substance to harsh conditions to intentionally generate degradation products.[23][24][25][26] The goal is to achieve 5-20% degradation, which provides enough of the degradants to ensure they are separated from the parent peak without completely destroying the sample.[22][23][25]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 3,4-difluoro-2-methoxy-N-methylbenzamide in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% Hydrogen Peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Store a solid sample of the analyte in an oven at 105°C for 48 hours. Dissolve and dilute to 0.1 mg/mL with mobile phase.

  • Photolytic Degradation: Expose a solution (0.1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

  • Analysis: Inject the unstressed sample and all stressed samples into the HPLC system (Method B). Use a Photo Diode Array (PDA) detector to evaluate peak purity and check for co-eluting peaks.

Expected Outcome: The chromatograms should show that all degradation products are baseline-resolved from the main analyte peak, proving the method's specificity.

Validation Parameters & Protocols

The following validation tests are performed according to ICH Q2(R1) guidelines.[17][27]

Table 2: Summary of Validation Protocols and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Linearity & Range Prepare calibration standards at 5 concentrations (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a placebo with the analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%
Precision Repeatability: 6 replicate injections of a 100% standard. Intermediate: Repeatability test on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%
LOD & LOQ Determine based on the signal-to-noise ratio method.LOD: S/N ratio of 3:1; LOQ: S/N ratio of 10:1
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters (RT, Tf, N) remain within acceptable limits. RSD of results ≤ 2.0%.[28]

Forced Degradation Study Design

A well-designed forced degradation study systematically explores the intrinsic stability of the molecule.

ForcedDegradation cluster_Stress Stress Conditions (ICH Q1A(R2)) Analyte Drug Substance (3,4-difluoro-2-methoxy- N-methylbenzamide) Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Analyte->Acid Expose to Stress Base Base Hydrolysis (e.g., 1N NaOH, 80°C) Analyte->Base Expose to Stress Oxidation Oxidation (e.g., 30% H2O2, RT) Analyte->Oxidation Expose to Stress Thermal Thermal (e.g., 105°C, Solid) Analyte->Thermal Expose to Stress Photo Photolytic (e.g., UV Light, Solution) Analyte->Photo Expose to Stress Analysis HPLC Analysis (Method B) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution of Degradants Analysis->Result Assess Specificity

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 3,4-difluoro-2-methoxy-N-methylbenzamide

Executive Summary This technical guide provides an in-depth analysis of the electrospray ionization (ESI) mass spectrometry fragmentation pattern of 3,4-difluoro-2-methoxy-N-methylbenzamide . As a substituted benzamide,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the electrospray ionization (ESI) mass spectrometry fragmentation pattern of 3,4-difluoro-2-methoxy-N-methylbenzamide . As a substituted benzamide, this molecule exhibits a characteristic fragmentation behavior dominated by the interplay between the amide functionality and the ortho-methoxy group.

The presence of the 2-methoxy group introduces a specific "ortho effect" pathway that competes with standard amide bond cleavage, providing a unique spectral fingerprint. This guide details these mechanisms, offers a comparative analysis against structural analogs, and provides a validated experimental protocol for researchers in drug discovery and metabolic profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
IUPAC Name 3,4-Difluoro-2-methoxy-N-methylbenzamide
Molecular Formula C₉H₉F₂NO₂
Monoisotopic Mass 201.0602 Da
[M+H]⁺ m/z 202.0680
Key Functional Groups Secondary Amide, Aryl Fluoride (x2), Aryl Ether (Methoxy)
LogP (Predicted) ~1.8 - 2.1
pKa (Amide NH) ~14 (Neutral in standard LC mobile phases)

Fragmentation Mechanism & Pathway Analysis[4][5][6][7][8][9][10]

The fragmentation of 3,4-difluoro-2-methoxy-N-methylbenzamide ([M+H]⁺ = 202.1) under Collision-Induced Dissociation (CID) is governed by two primary driving forces: charge-remote fragmentation at the amide bond and charge-proximal rearrangements facilitated by the ortho-methoxy group.

Primary Pathway A: Amide Bond Cleavage (The Acylium Route)

The most abundant pathway typically involves the cleavage of the amide bond.

  • Protonation: The proton localizes on the amide oxygen or nitrogen.

  • Neutral Loss of Methylamine: Inductive cleavage leads to the loss of a neutral methylamine molecule (NH₂CH₃, 31 Da).

  • Product: This generates the stable 3,4-difluoro-2-methoxybenzoyl cation (Acylium ion) at m/z 171.0 .

Primary Pathway B: The Ortho-Effect (The Methanol Loss Route)

Unique to ortho-methoxy benzamides, this pathway involves a specific rearrangement.

  • Mechanism: The amide proton (N-H) forms a hydrogen bond with the ortho-methoxy oxygen.

  • Rearrangement: A nucleophilic attack or proton transfer facilitates the elimination of a neutral methanol molecule (CH₃OH, 32 Da).

  • Product: This yields a cyclic benzisoxazolium-like cation at m/z 170.0 . This peak is diagnostic for 2-methoxy substituted benzamides and distinguishes them from meta- or para- isomers.

Secondary Fragmentations[11]
  • From m/z 171 (Acylium):

    • Loss of CO (28 Da): The acylium ion ejects carbon monoxide to form the 3,4-difluoro-2-methoxyphenyl cation at m/z 143.0 .

    • Loss of Methyl Radical (15 Da): High-energy collision can drive the loss of the methyl group from the methoxy ether, yielding a quinoid ion at m/z 156.0 .

  • From m/z 143 (Phenyl Cation):

    • Loss of HF (20 Da): Elimination of hydrogen fluoride is common in polyfluorinated aromatics, leading to m/z 123.0 .

Visualization of Fragmentation Pathways[5][6][8][10][12]

FragmentationPathway Precursor [M+H]+ m/z 202.1 (Parent) Acylium Acylium Ion m/z 171.0 (Base Peak) Precursor->Acylium - NH2CH3 (31 Da) Cyclic Cyclic Cation m/z 170.0 (Ortho Effect) Precursor->Cyclic - CH3OH (32 Da) (Diagnostic) Phenyl Phenyl Cation m/z 143.0 Acylium->Phenyl - CO (28 Da) Quinoid Quinoid Ion m/z 156.0 Acylium->Quinoid - CH3• (15 Da) Aryl Difluoro-benzyne m/z 123.0 Phenyl->Aryl - HF (20 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3,4-difluoro-2-methoxy-N-methylbenzamide showing the competition between amide cleavage and the ortho-effect rearrangement.

Comparative Performance Analysis

To validate the identity of this compound, it is crucial to compare its spectral signature against structural analogs. This comparison highlights the specific contributions of the fluorine atoms and the methoxy group.

FeatureTarget: 3,4-Difluoro-2-methoxy- Analog A: 3,4-Difluoro- (No Methoxy) Analog B: 2-Methoxy- (No Fluorine)
Parent Ion [M+H]⁺ m/z 202.1 m/z 172.1m/z 166.1
Base Peak m/z 171 (Acylium) m/z 141 (Acylium)m/z 135 (Acylium)
Ortho-Effect Ion m/z 170 (-32 Da) Absent (No methoxy)m/z 134 (-32 Da)
Phenyl Cation m/z 143 m/z 113m/z 107
Diagnostic Value High (m/z 170/171 doublet)Low (Standard amide pattern)High (m/z 134/135 doublet)

Key Insight: The presence of the ortho-methoxy group creates a distinctive "doublet-like" feature in the MS/MS spectrum (m/z 170 and 171) if the collision energy is tuned to allow both pathways. Analog A lacks this feature entirely, making this a robust identification marker.

Experimental Protocol

This protocol is designed for the reliable detection and characterization of the target compound in biological or synthetic matrices.

Methodology: LC-ESI-MS/MS

1. Sample Preparation:

  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

2. Liquid Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (Source: ESI+):

  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 300 °C.

  • Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Targeted:15 eV (favors m/z 171), 25 eV (favors m/z 143 and 170).

4. Data Interpretation:

  • Extract Ion Chromatogram (EIC) for m/z 202.0680.

  • Verify presence of daughter ions m/z 171.03 (Quantifier) and m/z 143.03 (Qualifier).

  • Check for m/z 170.0 if "ortho" confirmation is required.

References

  • Todua, N. G., & Mikaia, A. I. (2016).[1] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom, 13(2), 83-94.[1] Link

  • NIST Mass Spectrometry Data Center. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-methylbenzamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • PubChem. (2025). 3,4-difluoro-2-methoxybenzaldehyde (Structural Analog Data). National Library of Medicine. Link

Sources

Validation

A Comparative Guide to the Crystallographic Analysis of 3,4-difluoro-2-methoxy-N-methylbenzamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, a comprehensive understanding of a molecule's three-dimensional structure is fundamental to deciphering its biolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's three-dimensional structure is fundamental to deciphering its biological activity and optimizing its therapeutic potential. Single-crystal X-ray crystallography stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing. This guide presents a detailed protocol for the crystallographic analysis of the novel compound 3,4-difluoro-2-methoxy-N-methylbenzamide , a molecule of interest in medicinal chemistry due to its unique substitution pattern.

As no public crystallographic data for this specific compound is currently available, this guide will serve a dual purpose. Firstly, it will provide a robust, generalized experimental workflow for obtaining and analyzing its crystal structure. Secondly, it will offer a comparative analysis, drawing upon the known crystal structures of closely related benzamide derivatives. This comparative approach will allow us to predict and understand how the interplay of the fluoro, methoxy, and N-methyl substituents in the target molecule is likely to influence its solid-state architecture.

The Significance of Structural Elucidation

The substitution pattern of 3,4-difluoro-2-methoxy-N-methylbenzamide—featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and an N-methylated amide—suggests a molecule with a nuanced electronic profile and the potential for specific intermolecular interactions. These features can significantly impact its solubility, membrane permeability, and binding affinity to biological targets. X-ray crystallography provides the ultimate tool to visualize these features at the atomic level.

Experimental Protocol: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol outlines the standard steps involved in the single-crystal X-ray diffraction analysis of a small organic molecule like 3,4-difluoro-2-methoxy-N-methylbenzamide.

Crystallization

The prerequisite for any single-crystal X-ray diffraction experiment is the growth of high-quality single crystals. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Crystal Mounting and Data Collection

Once suitable crystals (typically 0.1-0.3 mm in all dimensions) are obtained, a single, well-formed crystal is selected and mounted on a goniometer head for data collection.[1]

Caption: Workflow for crystal mounting and data collection.

Data collection is performed using a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and is then rotated in a well-collimated beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams, which appear as a pattern of spots.[1][2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods, typically with software packages like SHELXS or SHELXT.[3][4]

The initial structural model is then refined against the experimental data using a least-squares minimization procedure with software such as SHELXL.[3][5][6][7] This iterative process involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction intensities.

G Diffraction Data Diffraction Data Structure Solution (SHELXS) Structure Solution (SHELXS) Diffraction Data->Structure Solution (SHELXS) Direct Methods Initial Model Initial Model Structure Solution (SHELXS)->Initial Model Atomic Positions Structure Refinement (SHELXL) Structure Refinement (SHELXL) Initial Model->Structure Refinement (SHELXL) Least-Squares Final Structure Final Structure Structure Refinement (SHELXL)->Final Structure Validation (PLATON/checkCIF) Validation (PLATON/checkCIF) Final Structure->Validation (PLATON/checkCIF) Geometric & Crystallographic Checks

Sources

Comparative

IR spectroscopy peaks for 3,4-difluoro-2-methoxy-N-methylbenzamide characterization

An In-Depth Technical Guide to the Infrared Spectroscopic Characterization of 3,4-difluoro-2-methoxy-N-methylbenzamide Introduction: The Role of IR Spectroscopy in Pharmaceutical Compound Verification In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopic Characterization of 3,4-difluoro-2-methoxy-N-methylbenzamide

Introduction: The Role of IR Spectroscopy in Pharmaceutical Compound Verification

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration (e.g., stretching or bending). The resulting IR spectrum serves as a unique molecular "fingerprint," making it an indispensable tool for researchers to verify the synthesis and purity of novel compounds.

This guide provides a detailed analysis of the expected FT-IR absorption peaks for 3,4-difluoro-2-methoxy-N-methylbenzamide , a polysubstituted aromatic amide. By dissecting the molecule into its constituent functional groups, we will predict the location and nature of its key spectral features. This comparative guide will ground these predictions in data from structurally analogous compounds and established spectroscopic principles, offering a robust framework for the characterization of this and similar molecules.

Molecular Structure and Functional Group Analysis

To interpret the IR spectrum of 3,4-difluoro-2-methoxy-N-methylbenzamide, we must first identify the vibrational modes associated with each part of its structure.

Caption: Molecular structure of 3,4-difluoro-2-methoxy-N-methylbenzamide with key functional groups highlighted.

The molecule comprises five key functional groups whose vibrations will dominate the IR spectrum:

  • Secondary Amide (-C(O)NH-CH₃): This group is expected to produce some of the most characteristic peaks, including the N-H stretch, the C=O stretch (Amide I), and the N-H bend (Amide II).

  • Aromatic Ring (Tetrasubstituted Benzene): The benzene ring will show characteristic C-H and C=C stretching vibrations, as well as out-of-plane bending modes that are sensitive to the substitution pattern.

  • Aryl Alkyl Ether (-O-CH₃): The C-O-C linkage of the methoxy group gives rise to strong, characteristic stretching bands in the fingerprint region.

  • Fluoro Substituents (C-F): The carbon-fluorine bonds will produce strong stretching absorptions, also typically in the fingerprint region.

  • Alkyl Groups (-CH₃): Both the N-methyl and O-methyl groups will exhibit characteristic C-H stretching and bending vibrations.

Predicted IR Absorption Frequencies and Interpretation

The following table summarizes the predicted IR absorption bands for 3,4-difluoro-2-methoxy-N-methylbenzamide. The predictions are based on established correlation charts and spectral data for related compounds such as N-methylbenzamide, 2-methoxybenzamide, and difluorobenzenes.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300MediumN-H StretchSecondary Amide
3100-3000Medium-WeakC-H StretchAromatic Ring (=C-H)
3000-2850MediumC-H StretchAlkyl (N-CH₃ and O-CH₃)
~1645StrongC=O Stretch (Amide I Band)Secondary Amide
~1600 & ~1475Medium-WeakC=C In-Ring StretchAromatic Ring
~1550MediumN-H Bend (Amide II Band)Secondary Amide
~1450 & ~1375MediumC-H BendAlkyl (-CH₃)
~1250StrongAsymmetric C-O-C StretchAryl Alkyl Ether
1200-1000StrongC-F StretchFluoro Substituent
~1050StrongSymmetric C-O-C StretchAryl Alkyl Ether
900-675Medium-StrongC-H Out-of-Plane BendAromatic Ring
Detailed Analysis of Key Spectral Regions
  • 3500-3000 cm⁻¹ Region (N-H and C-H Stretching):

    • A distinct, medium-intensity peak is expected around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amide.[1] Its position and sharpness can be indicative of hydrogen bonding.

    • Just above 3000 cm⁻¹, weaker absorptions between 3100-3000 cm⁻¹ are characteristic of the aromatic C-H stretches.[2][3]

    • Just below 3000 cm⁻¹, medium-intensity peaks between 3000-2850 cm⁻¹ will arise from the symmetric and asymmetric C-H stretching of the two methyl groups.[3][4]

  • 1700-1500 cm⁻¹ Region (Carbonyl and Aromatic Stretching):

    • The most intense and diagnostically significant peak in this region will be the Amide I band (C=O stretch) , expected around 1645 cm⁻¹ .[1][4] Its position is sensitive to conjugation and hydrogen bonding.

    • The Amide II band , a result of N-H bending coupled with C-N stretching, should appear near 1550 cm⁻¹ .[4]

    • Aromatic C=C in-ring stretching vibrations will produce a pair of peaks, typically around 1600 cm⁻¹ and 1475 cm⁻¹ .[2][3] These can sometimes appear as a series of sharp absorptions.[5][6]

  • The Fingerprint Region (< 1400 cm⁻¹): This region is complex due to the overlap of many vibrational modes, but it contains highly characteristic information.

    • Ether and Fluoro Groups: The most prominent features will be strong absorptions from the C-O and C-F bonds. The asymmetric C-O-C stretch of the aryl alkyl ether is predicted to be a strong band around 1250 cm⁻¹ .[4] The C-F stretches are also very strong and typically appear in the broad 1200-1000 cm⁻¹ range.[7] These peaks will likely overlap with the symmetric C-O-C ether stretch (~1050 cm⁻¹).

    • Aromatic Substitution: The pattern of C-H out-of-plane (OOP) bending absorptions between 900-675 cm⁻¹ is highly diagnostic of the aromatic ring's substitution pattern.[2][6] For a 1,2,4,5-tetrasubstituted ring, one would expect specific patterns in this region that can confirm the isomer's identity.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive characterization relies on its synergy with other methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide definitive information about the electronic environment, connectivity, and number of unique atoms. For instance, ¹⁹F NMR would confirm the presence and environment of the two fluorine atoms, while ¹H NMR would resolve the signals for the aromatic, N-methyl, and O-methyl protons.

  • Mass Spectrometry (MS): MS would confirm the molecular weight of the compound (201.17 g/mol ) and provide fragmentation patterns that can further corroborate the proposed structure. High-resolution mass spectrometry (HRMS) would yield the exact molecular formula.

IR spectroscopy provides the initial, rapid confirmation that the key functional groups (amide, ether, aromatic ring) have been correctly assembled, a finding that is then precisely detailed by NMR and MS.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and reliable technique for solid samples.

Objective: To obtain a clean, reproducible FT-IR spectrum of 3,4-difluoro-2-methoxy-N-methylbenzamide.

Apparatus:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • Spatula and sample press.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Background Scan: a. Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol. b. Lower the sample press to ensure good contact with the crystal. c. Acquire a background spectrum (typically 16-32 scans). This is crucial as it subtracts the absorbance from ambient CO₂ and water vapor.

  • Sample Preparation: a. Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal. b. Lower the press and apply consistent pressure to ensure intimate contact between the sample and the crystal. The IR beam will penetrate a few microns into the sample.

  • Sample Scan: a. Acquire the sample spectrum using the same scan parameters as the background. b. The spectrometer software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing: a. Perform an ATR correction if the software allows, as this corrects for the wavelength-dependent depth of penetration of the IR beam. b. Label the significant peaks with their corresponding wavenumbers.

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of 3,4-difluoro-2-methoxy-N-methylbenzamide is predicted to be rich with characteristic absorption bands that, when interpreted correctly, provide a definitive fingerprint for the molecule. The key features to look for are the N-H stretch (~3300 cm⁻¹), the strong and sharp Amide I (C=O) band (~1645 cm⁻¹), the Amide II (N-H bend) peak (~1550 cm⁻¹), and the complex but information-dense fingerprint region containing strong C-O and C-F stretching bands. Comparing an experimentally obtained spectrum against these predictions allows researchers to rapidly and confidently verify the identity and functional group integrity of this compound, demonstrating the enduring power of IR spectroscopy in modern chemical research.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Takase, Y., & Kariyone, K. (1963). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Chemical and Pharmaceutical Bulletin, 11(5), 635-640.
  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from a table of IR absorption frequencies.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) IR Spectrum.
  • PubChem. (n.d.). N-Methylbenzamide.
  • The Journal of Chemical Physics. (2000, January 22).
  • PubChem. (n.d.). 2-Methoxybenzamide.
  • ChemicalBook. (n.d.). 1,2-Difluorobenzene(367-11-3) IR Spectrum.
  • NIST. (n.d.). 2-Methoxybenzamide. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 1,2-Difluorobenzene.
  • Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213-222.
  • NIST. (n.d.). Benzamide, N-methyl- (Gas Phase IR). In NIST Chemistry WebBook.
  • Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules.
  • NIST. (n.d.). Benzamide, N-methyl- (Solid Phase IR). In NIST Chemistry WebBook.
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  • Pashko, M. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
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  • Al-Rifai, M., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(18).
  • Mlinarić, S., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145.
  • Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • ChemicalBook. (n.d.). 2,4-DIFLUORO-N-METHOXY-N-METHYLBENZAMIDE CAS 198967-25-8.

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